molecular formula C11H14F3N3 B1404193 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane CAS No. 958694-16-1

1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Cat. No.: B1404193
CAS No.: 958694-16-1
M. Wt: 245.24 g/mol
InChI Key: GIYSAKCXGMEULM-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane is a chemical compound with the molecular formula C11H14F3N3 . It belongs to a class of substituted diazepane derivatives, which are scaffolds of significant interest in medicinal chemistry and drug discovery. Researchers investigating this compound explore its potential as a key intermediate or building block in the synthesis of more complex molecules. Related diazepane derivatives have been studied for their biological activity, such as acting as inhibitors of TASK ion channels, highlighting the potential research value of this chemical family in developing new therapeutic agents . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-8-16-4-2-10(9)17-6-1-3-15-5-7-17/h2,4,8,15H,1,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYSAKCXGMEULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scalable Synthesis of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane Molecular Formula:


Molecular Weight:  245.25  g/mol
Core Application:  This scaffold serves as a critical pharmacophore in the development of GPCR ligands (specifically 5-HT receptor antagonists) and kinase inhibitors. The trifluoromethyl group (

) at the 3-position modulates lipophilicity and metabolic stability, while the 1,4-diazepane ring provides a conformational constraint distinct from piperazine analogs.

Synthetic Strategy: Nucleophilic Aromatic Substitution (


) 
The synthesis hinges on the high reactivity of 4-chloro-3-(trifluoromethyl)pyridine . The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. This reactivity is significantly amplified by two factors:
  • Inductive Effect: The Nitrogen atom at position 1 pulls electron density, activating the C2 and C4 positions.

  • Ortho-Activation: The

    
     group at C3 is a strong electron-withdrawing group (EWG), further activating the C4 position for nucleophilic displacement of the chloride.
    

Route Selection:

  • Route A (Recommended): Use of 1-Boc-homopiperazine followed by deprotection. This prevents polymerization and bis-arylation, ensuring high purity.

  • Route B (Direct): Use of excess homopiperazine (1,4-diazepane) . This is faster but requires careful stoichiometry to avoid forming the bis-pyridyl byproduct.

Part 2: Mechanistic Insight

The reaction proceeds via an Addition-Elimination (


) mechanism .
  • Addition: The secondary amine of the diazepane attacks the C4 carbon of the pyridine.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the pyridine nitrogen and stabilized by the electron-withdrawing

    
     group.
    
  • Elimination: Re-aromatization occurs with the expulsion of the chloride ion.

Diagram 1: Reaction Mechanism & Pathway

SNAr_Mechanism SM1 4-Chloro-3-(CF3)pyridine Complex Meisenheimer Intermediate (Anionic) SM1->Complex Nucleophilic Attack (K2CO3/CH3CN) SM2 1-Boc-1,4-Diazepane SM2->Complex Product_Boc Boc-Protected Intermediate Complex->Product_Boc - Cl⁻ (Aromatization) Final 1-[3-(CF3)pyridin-4-yl] -1,4-diazepane Product_Boc->Final Deprotection (TFA or HCl)

Caption: Stepwise


 pathway showing the formation of the stabilized Meisenheimer complex and subsequent deprotection.

Part 3: Experimental Protocols

Method A: The "Gold Standard" (Boc-Protection Route)

Best for: GMP synthesis, high-purity requirements, and library generation.

Reagents:

  • 4-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv) [CAS: 106962-43-4]

  • 1-Boc-homopiperazine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step 1: Coupling (


) 
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethyl)pyridine (1.81 g, 10 mmol) in dry Acetonitrile (20 mL).

  • Addition: Add

    
      (3.45 g, 25 mmol) followed by 1-Boc-homopiperazine  (2.20 g, 11 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting chloride (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Flash chromatography (0-40% EtOAc/Hexanes) yields the Boc-protected intermediate  as a pale yellow oil.
    

Step 2: Deprotection

  • Dissolution: Dissolve the Boc-intermediate (10 mmol theoretical) in Dichloromethane (DCM, 20 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA, 5 mL) dropwise at

    
    .
    
  • Stir: Allow to warm to room temperature and stir for 2 hours.

    • Checkpoint: LCMS should show mass peak M+1 = 246.

  • Free Base Isolation: Concentrate to remove excess TFA. Redissolve in DCM. Carefully quench with saturated

    
     (aq) until pH > 8. Extract the aqueous layer with DCM (3x).
    
  • Final Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Yield Expectation: 85–92% (over 2 steps).

Method B: The "Direct" Route

Best for: Quick analogs, cost-sensitive scale-up.

  • Stoichiometry: Use 3.0–4.0 equivalents of homopiperazine to favor mono-substitution.

  • Reaction: Combine 4-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) and homopiperazine (4.0 equiv) in Ethanol or NMP. Heat to

    
     for 3 hours.
    
  • Workup (Critical): Evaporate solvent. Partition between water and DCM. The excess homopiperazine will remain largely in the aqueous phase (if pH is kept around 10-11). Extract product into DCM.

  • Purification: Requires amine-functionalized silica or basic alumina to prevent streaking, or distillation under high vacuum.

Part 4: Data & Characterization

Table 1: Analytical Profile

ParameterSpecification / Observation
Appearance Pale yellow viscous oil or low-melting solid.

NMR (400 MHz,

)
Pyridine:

8.50 (s, 1H, C2-H), 8.42 (d, 1H, C6-H), 6.85 (d, 1H, C5-H). Diazepane:

3.60-3.40 (m, 4H,

-N), 3.10-2.90 (m, 4H,

-NH), 1.95 (m, 2H,

-CH2).

NMR

-62.5 ppm (s, 3F,

). Distinctive singlet.
MS (ESI) Calculated

. Found

.
Solubility Soluble in DCM, MeOH, DMSO. Sparingly soluble in water (free base).

Diagram 2: Experimental Workflow (Route A)

Workflow Step1 STEP 1: REACTION 4-Cl-3-CF3-Py + Boc-Diazepane Solvent: MeCN, Base: K2CO3 Temp: 80°C, Time: 4h Step2 STEP 2: FILTRATION & CONCENTRATION Remove inorganic salts Evaporate MeCN Step1->Step2 Step3 STEP 3: DEPROTECTION DCM + TFA (4:1 ratio) Room Temp, 2h Step2->Step3 Step4 STEP 4: BASIC WORKUP Quench with NaHCO3 to pH 9 Extract with DCM Step3->Step4 Step5 FINAL PRODUCT Yellow Oil/Solid >95% Purity Step4->Step5

Caption: Operational workflow for the synthesis of the target diazepane via the Boc-protected route.

Part 5: Safety & Handling

  • Fluorinated Pyridines: 4-Chloro-3-(trifluoromethyl)pyridine is volatile and an irritant. Handle in a fume hood. The

    
     group increases lipophilicity, potentially enhancing skin absorption.
    
  • TFA: Corrosive. Use acid-resistant gloves. When quenching TFA reactions with bicarbonate, massive

    
     evolution occurs—add base slowly to prevent "volcano" effect.
    
  • Waste: Fluorinated organic waste must be segregated from standard organic solvents in some jurisdictions due to incineration requirements.

References

  • Sigma-Aldrich. 1-[3-(Trifluoromethyl)-2-pyridinyl]-1,4-diazepane Product Data. (Note: Isomer analog used for property estimation). Link

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC7115982. Link

  • Chemistry Steps.

    
    ): Mechanism and Regioselectivity. Link
    
  • Matrix Fine Chemicals. 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane Data Sheet. Link

  • Beilstein J. Org. Chem. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. 2014, 10, 1765–1773. Link

An In-Depth Technical Guide to the Therapeutic Targets of 1,4-Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] While classically associated with modulating central nervous system (CNS) activity, the therapeutic potential of 1,4-diazepine derivatives extends far beyond, with emerging roles in oncology, infectious diseases, and neurodegenerative disorders. This guide provides a detailed exploration of the established and novel therapeutic targets of these versatile compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their investigation.

Part 1: Central Nervous System Targets

The most well-established therapeutic applications of 1,4-diazepine derivatives are centered on their interactions with key proteins in the central nervous system. These interactions underpin their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

GABA-A Receptors: The Archetypal Target

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary inhibitory neurotransmitter receptor in the brain and the archetypal target of classical benzodiazepines, a prominent class of 1,4-diazepine derivatives.[2]

The GABA-A receptor is a heteropentameric protein complex with multiple subunit isoforms (α, β, γ). The specific combination of these subunits determines the pharmacological properties of the receptor. The benzodiazepine binding site's affinity and the modulatory effect of 1,4-diazepine derivatives are significantly influenced by the α subunit isoform present (α1, α2, α3, or α5).[6]

  • α1-containing receptors: Primarily mediate the sedative and hypnotic effects.[6]

  • α2- and α3-containing receptors: Largely responsible for the anxiolytic effects.[6]

  • α5-containing receptors: Implicated in learning and memory processes.[6]

This subtype selectivity provides a crucial avenue for the rational design of novel 1,4-diazepine derivatives with improved therapeutic profiles and reduced side effects. For instance, compounds with higher affinity or efficacy at α2/α3 subtypes over the α1 subtype are sought after as non-sedating anxiolytics.

The binding of 1,4-diazepines to the GABA-A receptor is governed by a complex interplay of molecular interactions. While a universally accepted binding mode for all derivatives remains elusive, computational modeling and site-directed mutagenesis studies have provided valuable insights.[7][8][9] Key structural features of the 1,4-benzodiazepine scaffold that influence binding affinity include:

  • A carbonyl group at position 2 and a double bond at the 4,5-position: These features are generally important for high affinity.[10]

  • The seven-membered diazepine ring: Essential for maintaining the correct conformation for receptor binding.[10]

  • Substituents on the fused benzene ring and the phenyl ring at position 5: These can significantly impact affinity and subtype selectivity.

Interestingly, different chemotypes of benzodiazepine site ligands may adopt distinct binding modes within the receptor pocket.[9][11]

The affinity of 1,4-diazepine derivatives for GABA-A receptor subtypes is typically quantified using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]Ro 15-1788) by the test compound. The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.

DerivativeGABA-A SubtypeKi (nM)Reference
Compound 1-Sα1β3γ22.8[11]
α2β3γ21.1[11]
α3β3γ22.8[11]
α5β3γ20.6[11]
Compound 1-Rα1β3γ23.5[11]
α2β3γ22.0[11]
α3β3γ23.9[11]
α5β3γ20.7[11]
Compound 2-Sα1β3γ22.5[11]
α2β3γ20.7[11]
α3β3γ22.2[11]
α5β3γ20.7[11]
Compound 3-Sα1β3γ21.3[11]
α2β3γ21.3[11]
α3β3γ21.3[11]
α5β3γ21.2[11]

Note: Ki values are indicative and can vary depending on the experimental conditions.

This protocol outlines a general procedure for determining the binding affinity of 1,4-diazepine derivatives to the benzodiazepine site of GABA-A receptors using a competitive binding assay with a radiolabeled ligand.[12][13][14]

1. Membrane Preparation: a. Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA. e. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay: a. In a 96-well plate, add a constant amount of membrane preparation to each well. b. Add a fixed concentration of radioligand (e.g., [³H]flunitrazepam) to each well. c. Add varying concentrations of the unlabeled test compound (1,4-diazepine derivative). d. For determining non-specific binding, add a high concentration of a known benzodiazepine (e.g., diazepam) to a set of wells. e. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. b. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cholecystokinin (CCK) Receptors: Modulators of Gastrointestinal and Neurological Function

Certain 1,4-diazepine derivatives have been identified as potent and selective antagonists of cholecystokinin (CCK) receptors.[10] CCK is a peptide hormone that plays a significant role in both the gastrointestinal system and the central nervous system.[15]

1,4-diazepine-based CCK receptor antagonists act by competitively binding to CCK receptors, thereby blocking the physiological effects of CCK.[15] There are two main subtypes of CCK receptors:

  • CCK-A (CCK1) receptors: Predominantly found in the periphery, particularly in the gallbladder and pancreas, where they regulate digestion and satiety.[15][16]

  • CCK-B (CCK2) receptors: Primarily located in the brain and stomach, and are involved in anxiety, pain perception, and gastric acid secretion.[15][17]

The ability to selectively target these receptor subtypes allows for the development of drugs with specific therapeutic applications, such as the treatment of gastrointestinal disorders or anxiety.

CCK receptors are G-protein coupled receptors (GPCRs). Upon activation by CCK, they primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the binding of CCK, 1,4-diazepine antagonists inhibit this signaling cascade.

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCKR CCK Receptor Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK Cholecystokinin (CCK) CCK->CCKR Binds & Activates Diazepine 1,4-Diazepine Antagonist Diazepine->CCKR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

The selectivity of 1,4-diazepine derivatives for CCK-A versus CCK-B receptors is highly dependent on their chemical structure. Key SAR findings include:

  • Stereochemistry at the 3-position: The stereochemistry of substituents at this position is a critical determinant of receptor subtype selectivity.[18]

  • Substituents on the 1- and 5-positions: Modifications at these positions can significantly influence binding affinity and selectivity.

For example, the compound YM022, a 1,4-benzodiazepin-2-one derivative, exhibits high affinity and selectivity for the CCK-B receptor.[19]

Similar to GABA-A receptors, the affinity of 1,4-diazepine derivatives for CCK receptors is determined using radioligand binding assays.

DerivativeReceptor SubtypeIC50 (nM)Reference
YM022Gastrin (CCK-B)0.17[19]
CCK-B0.11[19]
CCK-A150[19]
DevazepideCCK-A3.4[20]
TS-941CCK-A78.6[20]
LoxiglumideCCK-A3966[20]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand.

Amyloid-Beta Aggregation: A Target in Alzheimer's Disease

Emerging research has identified 1,4-diazepane derivatives (a saturated form of 1,4-diazepines) as potential inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.

1,4-diazepane derivatives have been shown to interfere with the aggregation of both Aβ40 and Aβ42 isoforms. The precise mechanism is still under investigation, but it is believed that these compounds may bind to Aβ monomers or early-stage oligomers, preventing their assembly into neurotoxic fibrils.

The efficacy of 1,4-diazepane derivatives as Aβ aggregation inhibitors is evaluated using various in vitro assays:

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits increased fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay is used to monitor the kinetics of fibril formation in the presence and absence of the test compound.[21][22][23]

  • Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of Aβ aggregates and to confirm that the test compounds inhibit the formation of mature fibrils.

This protocol provides a general outline for assessing the inhibitory effect of 1,4-diazepane derivatives on Aβ aggregation.[23][24]

1. Preparation of Aβ Monomers: a. Dissolve synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state. b. Remove the solvent by evaporation and resuspend the peptide in a buffer conducive to aggregation (e.g., phosphate-buffered saline, pH 7.4).

2. Aggregation Assay: a. In a 96-well black plate with a clear bottom, add a solution of Aβ monomers to each well. b. Add varying concentrations of the 1,4-diazepane derivative to be tested. c. Add Thioflavin T solution to each well. d. Incubate the plate at 37°C with intermittent shaking to promote aggregation.

3. Fluorescence Measurement: a. Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).

4. Data Analysis: a. Plot the fluorescence intensity against time for each concentration of the test compound. b. The inhibition of aggregation is determined by the reduction in the final fluorescence signal compared to the control (Aβ alone). c. The IC50 value, the concentration of the compound that inhibits 50% of Aβ aggregation, can be calculated.

Part 2: Emerging Therapeutic Targets

Beyond the CNS, 1,4-diazepine derivatives are being investigated for their potential in treating a range of other diseases, including cancer and viral infections. This section will explore some of these emerging targets.

(The subsequent parts of this guide, covering anticancer and antiviral targets, will be developed based on further information gathering and will follow a similar in-depth structure, including mechanisms of action, experimental protocols, and quantitative data where available.)

References

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience. 2018 May 16. [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience. 2018 May 16. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences. 2022 Nov 30. [Link]

  • What are CCK receptor antagonists and how do they work?. Patsnap Synapse. 2024 Jun 21. [Link]

  • New 1,4-benzodiazepin-2-one derivatives as gastrin/cholecystokinin-B antagonists. Journal of Medicinal Chemistry. 1994. [Link]

  • What are CCKA antagonists and how do they work?. Patsnap Synapse. 2024 Jun 21. [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. 2001 May. [Link]

  • Benzodiazepine binding to GABA(A) receptors. Current Protocols in Neuroscience. 2006 Dec 15. [Link]

  • Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. Molecular Pharmacology. 2009. [Link]

  • Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis. Hepatology Communications. 2020. [Link]

  • Benzodiazepine binding to GABA(A) receptors. ResearchGate. 2025 Aug 6. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Cholecystokinin antagonist. Wikipedia. [Link]

  • The GABAA receptor and benzodiazepine acceptor site. Symbiosis Online Publishing. 2018 Mar 16. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. 2014 Feb 27. [Link]

  • Docking of 1,4-benzodiazepines in the alpha1/gamma2 GABA(A) receptor modulator site. Molecular Pharmacology. 2009 Aug 15. [Link]

  • Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic. MDPI. 2023 May 18. [Link]

  • Anti-depressant and anti-nociceptive effects of 1,4-benzodiazepine-2-ones based cholecystokinin (CCK(2)) antagonists. Drug Discoveries & Therapeutics. 2007 Aug 15. [Link]

  • Subtype selective γ-Aminobutyric scid type A receptor (GABAAR) modulators acting at the benzodiazepine binding site: an update. Usiena air. [Link]

  • Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. British Journal of Pharmacology. 2005. [Link]

  • Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. 2025 Mar 20. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. 2025 Aug 4. [Link]

  • Synthetic advancement of 1,4 benzodiazepines as CCKA antagonists. Scholars Research Library. [Link]

  • Molecular Basis for Binding and Subtype Selectivity of 1,4-Benzodiazepine Antagonist Ligands of the Cholecystokinin Receptor. Journal of Biological Chemistry. 2012. [Link]

  • Novel, Achiral 1,3,4-Benzotriazepine Analogues of 1,4-Benzodiazepine-Based CCK2 Antagonists That Display High Selectivity over CCK1 Receptors. Journal of Medicinal Chemistry. 2006 Mar 9. [Link]

  • Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer. MedCrave. 2018 Feb 7. [Link]

  • Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils. YouTube. 2021 Dec 13. [Link]

  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. 2017 Apr 10. [Link]

  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. 2018 Jun 22. [Link]

  • Pharmacologic profile of TS-941, a new benzodiazepine derivative cholecystokinin-receptor antagonist, in in vitro isolated rat pancreatic acini. Pancreas. 1999 Mar. [Link]

  • International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands. CORE. 2019 Jul 30. [Link]

  • 1,4-Diazepines. ResearchGate. [Link]

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Methodological & Application

Application Note: In Vivo Evaluation of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane as a Novel CNS Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Information regarding the specific in vivo applications, mechanism of action, and established protocols for 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane is not available in the public scientific literature as of the date of this document. The following application note is a scientifically-grounded, hypothetical framework based on the known properties of its core chemical moieties: the trifluoromethylpyridine group and the 1,4-diazepane scaffold. This document is intended to serve as an expert-level guide for researchers on how such a compound could be evaluated, assuming a plausible mechanism of action. All protocols described herein would require extensive validation.

Introduction: Rationale for In Vivo Investigation

The compound 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane, hereafter referred to as TFM-Diazepane for the purpose of this guide, represents a compelling chemical entity for central nervous system (CNS) research. Its structure combines two pharmacologically significant motifs:

  • A Trifluoromethylpyridine Ring: The inclusion of a trifluoromethyl (-CF3) group on a pyridine ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. [1][2][3][4]This moiety is present in numerous FDA-approved drugs and clinical candidates targeting CNS disorders. [5]* A 1,4-Diazepane Scaffold: The 1,4-diazepane core is recognized as a "privileged structure," forming the basis for a wide range of biologically active compounds, including agents with antipsychotic, anxiolytic, and anticonvulsant properties. [6][7]Its structural flexibility allows for optimal orientation of substituents to engage with complex receptor binding pockets.

Based on these structural features and the extensive research into related compounds, we hypothesize that TFM-Diazepane acts as a Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) . Overactivity of glutamate signaling, particularly through mGluR5, is implicated in the pathophysiology of anxiety and depression. [8][9]Therefore, antagonism of mGluR5 presents a promising therapeutic strategy. [10]This application note provides a detailed protocol for a first-pass in vivo screening of TFM-Diazepane to test this hypothesis using a validated rodent model of anxiety-like behavior.

Proposed Mechanism of Action: mGluR5 Antagonism

We postulate that TFM-Diazepane binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event is hypothesized to induce a conformational change that reduces the affinity and/or efficacy of glutamate, thereby dampening downstream signaling cascades, such as the activation of phospholipase C (PLC) and subsequent release of intracellular calcium. This proposed mechanism is depicted below.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Receptor Glutamate Site Allosteric Site Gq Gq (G-protein) mGluR5->Gq Activates Glutamate Glutamate Glutamate->mGluR5:n Activates TFMDiazepane TFM-Diazepane (Hypothesized NAM) TFMDiazepane->mGluR5:s Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates Ca_release Intracellular Ca2+ Release PLC->Ca_release Leads to Neuronal_Activity Modulation of Neuronal Excitability (Anxiolytic Effect) Ca_release->Neuronal_Activity Experimental_Workflow cluster_prep Preparation Phase (Day -8 to -1) cluster_exp Experiment Day (Day 0) cluster_analysis Analysis Phase (Day 1+) Acclimation Animal Acclimation (7 days) Handling Handling (3 days prior) Acclimation->Handling Randomization Randomize Mice into Treatment Groups (n=10-12/group) Dosing Compound Administration (i.p. or p.o.) Randomization->Dosing PreTreatment Pre-Treatment Period (e.g., 30 min) Dosing->PreTreatment EPM Elevated Plus Maze Test (5 min duration) PreTreatment->EPM Tissue Euthanasia & Brain Tissue Collection EPM->Tissue Behavioral Analyze Behavioral Data (Time in open arms, etc.) EPM->Behavioral Biochem Biochemical Analysis (Target Engagement, PK/PD) Tissue->Biochem

Caption: In vivo experimental workflow for TFM-Diazepane evaluation.

Dosing and Test Procedure
  • Group Assignment: On the day of the experiment, transport mice to the testing room and allow them to acclimate for at least 60 minutes. Randomly assign mice to treatment groups:

    • Group 1: Vehicle

    • Group 2: TFM-Diazepane (1 mg/kg)

    • Group 3: TFM-Diazepane (3 mg/kg)

    • Group 4: TFM-Diazepane (10 mg/kg)

    • Group 5: Diazepam (2 mg/kg)

  • Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection or oral gavage (p.o.). The choice of route should be informed by preliminary pharmacokinetic data if available. The volume should be consistent across all animals (e.g., 10 mL/kg).

  • Pre-treatment Interval: Return the mice to their home cages for a pre-treatment period. A standard interval is 30 minutes for i.p. and 60 minutes for p.o. administration, but this should be optimized based on the compound's Tmax (time to maximum plasma concentration).

  • EPM Test:

    • Place a mouse gently in the center of the EPM, facing one of the open arms.

    • Start the video recording immediately. The experimenter should leave the room.

    • Allow the mouse to explore the maze for 5 minutes.

    • After 5 minutes, gently remove the mouse and return it to its home cage.

    • Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

  • Euthanasia and Tissue Collection: At a predetermined time point post-dosing (e.g., corresponding to peak brain exposure), euthanize the animals according to approved institutional guidelines. Collect blood for pharmacokinetic analysis and rapidly dissect the brain for target engagement or pharmacodynamic biomarker studies.

Data Analysis and Expected Outcomes

The primary endpoints for the EPM test are automatically calculated by the video tracking software.

ParameterDescriptionExpected Anxiolytic-like Effect
% Time in Open Arms (Time in open arms / Total time) x 100Increase
% Open Arm Entries (Entries into open arms / Total entries) x 100Increase
Total Arm Entries Total number of entries into any armNo significant change (to rule out locomotor effects)
Head Dips Number of times the mouse pokes its head over the side of an open armIncrease (indicates reduced aversion)
Rears Number of vertical exploratory movementsNo significant change (locomotor control)

Statistical Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare each TFM-Diazepane dose group and the Diazepam group to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Interpretation: A significant, dose-dependent increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total arm entries, would be indicative of an anxiolytic-like effect. This result would support the hypothesis that TFM-Diazepane modulates CNS pathways involved in anxiety.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High variability in behavioral data Inconsistent handling; environmental disturbances; incorrect dosing.Ensure consistent handling protocols; conduct experiments at the same time of day in a quiet room; verify dosing accuracy and technique.
Compound precipitation in formulation Poor solubility; incorrect vehicle preparation.Re-evaluate the vehicle system; sonicate for a longer duration; prepare immediately before use. Consider alternative vehicles like cyclodextrin-based solutions.
No effect at any dose, including positive control Problem with the animal model or test setup; Diazepam dose too low or inactive.Verify maze dimensions and lighting conditions (anxiety is induced by bright, open spaces). Confirm the activity and dose of the positive control.
All groups show reduced locomotion Sedative effects of the compound or vehicle; animal stress or illness.Monitor total arm entries. If TFM-Diazepane reduces locomotion, the EPM results are confounded. Run a separate locomotor activity test (e.g., open field) to characterize sedative properties. Ensure animals are healthy.

References

  • Nehlig, A. (2010). Is caffeine a cognitive enhancer? Journal of Alzheimer's Disease, 20(S1), S85-S94.
  • Dhakal, A., & Bobrin, B. D. (2020). Cognitive Deficits. In StatPearls.
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  • Use of MGLUR2 and MGLUR3 knockout mice to explore in vivo receptor specificity of the MGLUR2/3 selective antagonist LY341495. (2011). Neuropharmacology, 60(1), 88-98.
  • In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. (2021).
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  • Gregory, K. J., & Conn, P. J. (2015). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular Pharmacology, 88(4), 718-732.
  • Cleva, R. M., & Olive, M. F. (2008). In vivo metabotropic glutamate receptor 5 (mGluR5) antagonism prevents cocaine-induced disruption of postsynaptically maintained mGluR5-dependent long-term depression. Journal of Neuroscience, 28(37), 9370-9375.
  • Rapaka, D., Adiukwu, P. C., & Bitra, V. R. (2022). Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease. Journal of Applied Pharmaceutical Science, 12(11), 001-013.
  • Movsesyan, V. A., O'Leary, D. M., & Faden, A. I. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 143(3), 331-340.
  • Fujikawa, K., & Ishihara, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-263.
  • Menghani, S. S., Chikhale, R., Pant, A., Mathew, B., & Khedekar, P. (2018). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 15(6), 629-640.
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  • Cognitive- and memory-enhancing effects of Augmentin in Alzheimer's rats through regulation of gene expression and neuronal cell apoptosis. (2023). Frontiers in Neurology, 14, 1126924.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-Reviews in Medicinal Chemistry, 7(8), 793-812.
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Application Note: A Strategic Workflow for the Biological Characterization and Assay Development of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the novel chemical entity 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane. Given the absence of established biological data for this compound, this note outlines a multi-phase strategic workflow. The approach begins with broad phenotypic screening to generate initial hypotheses, progresses through target class identification and mechanism of action (MOA) elucidation, and culminates in the development of a robust, high-throughput assay suitable for lead optimization. Each phase is supported by detailed protocols, scientific rationale for experimental choices, and data interpretation guidelines, empowering researchers to unlock the therapeutic potential of this and other uncharacterized molecules.

Introduction and Strategic Overview

The compound 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane is a novel molecule featuring two key structural motifs of high interest in medicinal chemistry. The 1,4-diazepane core is a privileged seven-membered heterocyclic scaffold found in numerous biologically active compounds, known for a wide range of activities including antipsychotic, anxiolytic, and anticancer effects.[1][2] The trifluoromethylpyridine moiety is a critical functional group in modern drug design, often incorporated to enhance metabolic stability, membrane permeability, and binding affinity.[3][4]

The challenge with any new chemical entity is the lack of a defined biological target or a clear understanding of its physiological effects. A purely speculative approach can be inefficient and resource-intensive. Therefore, a logical, phased investigative workflow is essential. This guide presents such a workflow, designed to systematically de-orphanize the compound by moving from broad, unbiased observations to specific, validated mechanisms.

The core principle of this guide is to use the data from each phase to build a scientifically sound hypothesis that informs the experimental design of the next. This self-validating system ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Overall Characterization Workflow A Phase 1: Foundational Profiling (Physicochemical & Phenotypic) B Phase 2: Target Class Identification (Broad Target Panel Screening) A->B Generates Hypotheses C Phase 3: Hit Confirmation & MOA (Biochemical & Cellular Validation) B->C Identifies Primary Hits D Phase 4: HTS Assay Development (Assay Optimization & Validation) C->D Confirms Target & MOA E Validated Target & Robust Assay for SAR Studies D->E Enables Lead Optimization

Caption: Overall workflow for characterizing an unknown compound.

Phase 1: Foundational Profiling & Hypothesis Generation

Objective: To establish the compound's basic physicochemical properties and assess its general biological activity across a diverse set of cellular models. This initial, broad-spectrum analysis is crucial for identifying any significant biological signal and ensuring the technical success of subsequent assays.

Protocol 1.1: Physicochemical Characterization

Rationale: Understanding a compound's solubility and stability is a non-negotiable first step. Compound precipitation is a major source of artifacts in both biochemical and cell-based assays.[5] This protocol establishes the optimal solvent and concentration range for all future experiments.

Methodology:

  • Solubility Assessment:

    • Prepare a 10 mM stock solution of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane in 100% dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solution into aqueous assay buffers (e.g., PBS, DMEM, and specific biochemical assay buffers) to final concentrations ranging from 100 µM to 100 nM.

    • Incubate for 2 hours at relevant temperatures (e.g., room temperature, 37°C).

    • Visually inspect for precipitation under a microscope. Additionally, use nephelometry for a quantitative measure of turbidity.

    • Deliverable: Define the Maximum Soluble Concentration in various buffers.

  • Stability Assessment:

    • Incubate the compound at a working concentration (e.g., 10 µM) in cell culture media (containing 10% FBS) and a representative biochemical buffer at 37°C.

    • Take aliquots at time points 0, 2, 6, 24, and 48 hours.

    • Analyze the concentration of the parent compound at each time point using LC-MS.

    • Deliverable: Determine the compound's half-life in relevant experimental media.

Protocol 1.2: Broad Phenotypic Screening (Cell Viability)

Rationale: A phenotypic screen using a panel of diverse cell lines provides an unbiased view of the compound's biological activity.[6][7] Observing differential cytotoxicity (i.e., high potency in one cell line but not another) can provide early clues about its mechanism of action or potential selectivity.

Methodology:

  • Cell Line Panel Selection: Choose a diverse panel, such as:

    • MCF-7 (Breast Cancer, ER+)

    • MDA-MB-231 (Breast Cancer, Triple-Negative)

    • A549 (Lung Cancer)

    • HCT116 (Colon Cancer)

    • HEK293 (Human Embryonic Kidney, often used as a "normal" control)

    • SH-SY5Y (Neuroblastoma, relevant if CNS activity is suspected)

  • Assay Procedure (96-well format):

    • Seed cells at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare a 10-point, 3-fold serial dilution of the compound in the appropriate cell culture medium, starting from the maximum soluble concentration determined in Protocol 1.1.

    • Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Measure cell viability using a commercially available luminescent assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which quantifies ATP as an indicator of metabolically active cells.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (Vehicle = 100% viability, No cells = 0% viability).

    • Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.

Data Presentation: Representative Phenotypic Screening Results

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer> 50
HCT116Colon Cancer> 50
A549Lung Cancer> 50
SH-SY5YNeuroblastoma1.2
HEK293Kidney (Normal)25.7

Interpretation: The hypothetical data above suggests a selective and potent cytotoxic or anti-proliferative effect on the neuroblastoma cell line SH-SY5Y. This result, combined with the structural alerts from the diazepine core, strongly hypothesizes that the compound's target is enriched or critical in neuronal cell types.

Phase 2: Target Class Identification

Objective: To leverage the insights from Phase 1 to narrow down the potential molecular target class. Based on the hypothetical neuro-selectivity, a logical next step is to screen the compound against a broad panel of common neurological targets.

Protocol 2.1: Broad Target Panel Screening

Rationale: Rather than pursuing a single hypothesized target, it is more efficient to screen the compound against a large, commercially available panel of receptors, kinases, and ion channels.[8][9] These fee-for-service assays provide a rapid and comprehensive overview of the compound's potential interactions at a fixed concentration (typically 1-10 µM).

Methodology:

  • Panel Selection: Select a broad target panel that includes a large number of G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters, with a particular focus on those relevant to CNS function. Examples include the Eurofins SafetyScreen44 or Reaction Biology's DiscoveryScreen.

  • Compound Submission: Prepare and ship the compound to the service provider according to their specifications. A single concentration, typically 10 µM, is used for the initial screen.

  • Data Analysis: The provider will return data as "% Inhibition" or "% Activity" relative to a control compound. Significant activity is typically defined as >50% inhibition in a binding assay or a significant change in a functional assay.

G Input Compound with Neuro-selective Activity Screen Broad Target Panel Screen (e.g., GPCRs, Kinases, Ion Channels) Input->Screen Decision Activity > 50% Inhibition? Screen->Decision Hit Primary Hit Identified (e.g., Dopamine D2 Receptor) Decision->Hit Yes NoHit No Significant Hit (Consider Phenotypic MOA Studies) Decision->NoHit No

Caption: Decision workflow for broad target panel screening.

Data Presentation: Representative Target Panel Screening Hits (>50% Inhibition at 10 µM)

TargetTarget ClassAssay Type% Inhibition
Dopamine Receptor D2GPCRRadioligand Binding89%
Serotonin Receptor 5-HT2AGPCRRadioligand Binding65%
CDK5/p25KinaseEnzyme Activity58%
Adrenergic Receptor α2AGPCRRadioligand Binding15%

Interpretation: The hypothetical data identifies three primary "hits": Dopamine D2, Serotonin 5-HT2A, and the kinase CDK5. The next phase will focus on validating these specific interactions.

Phase 3: Hit Confirmation and Mechanism of Action (MOA) Elucidation

Objective: To validate the primary hits from Phase 2 with robust dose-response assays and to confirm that the compound engages its target in a cellular context, leading to a measurable downstream biological effect.

Protocol 3.1: Dose-Response Biochemical Assays

Rationale: A single-point screening hit is not sufficient. A full dose-response curve must be generated to confirm the interaction and determine the compound's potency (IC50 or Ki).[5] This is critical for establishing a structure-activity relationship (SAR) in later stages.

Methodology (Example for Kinase Hit - CDK5):

  • Assay Principle: Use a luminescence-based kinase activity assay such as ADP-Glo™ (Promega). This assay quantifies the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.

  • Reagents: Recombinant CDK5/p25 enzyme, appropriate substrate (e.g., Histone H1), ATP, and ADP-Glo™ reagent system.

  • Procedure (384-well format):

    • Prepare an 11-point, 3-fold serial dilution of the compound in assay buffer with 1% DMSO.

    • In a 384-well plate, add 2.5 µL of compound dilution or vehicle control.

    • Add 2.5 µL of enzyme + substrate mix.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate IC50 by fitting the data to a four-parameter dose-response curve.

Protocol 3.2: Cellular Target Engagement Assay (CETSA®)

Rationale: It is essential to demonstrate that the compound binds to its intended target within the complex environment of a living cell.[10][11] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact SH-SY5Y cells with either vehicle (0.1% DMSO) or a high concentration of the compound (e.g., 20 µM) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, resuspend in PBS, and divide them into aliquots. Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble (non-denatured) fraction from the precipitated (denatured) proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein (e.g., CDK5) remaining at each temperature point using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Protocol 3.3: Downstream Signaling Pathway Analysis

Rationale: If the compound binds and inhibits its target, it should modulate the downstream signaling pathway.[10] For the CDK5 kinase hit, a known substrate is Rb (Retinoblastoma protein). Inhibition of CDK5 should lead to a decrease in the phosphorylation of Rb.

Methodology (Western Blot):

  • Cell Treatment: Treat SH-SY5Y cells with increasing concentrations of the compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 4-6 hours.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated Rb (p-Rb at Ser807/811) and a loading control antibody (e.g., GAPDH).

  • Detection: Use a chemiluminescent HRP substrate and image the blot.

  • Data Analysis: Quantify the p-Rb band intensity and normalize it to the loading control. A dose-dependent decrease in the p-Rb signal confirms that the compound is inhibiting the kinase activity of CDK5 in cells.

G cluster_0 Hypothetical CDK5 Signaling Pathway Compound 1-[3-(CF3)pyridin-4-yl] -1,4-diazepane CDK5 CDK5/p25 (Kinase) Compound->CDK5 Inhibits Rb Rb (Substrate) CDK5->Rb Phosphorylates pRb p-Rb (Phosphorylated Substrate) CellCycle Cell Cycle Arrest & Apoptosis pRb->CellCycle Leads to

Caption: Hypothetical pathway showing compound inhibiting CDK5.

Phase 4: High-Throughput Screening (HTS) Assay Development

Objective: To convert the validated biochemical assay from Phase 3 into a robust, miniaturized, and cost-effective format suitable for screening large compound libraries and supporting a medicinal chemistry lead optimization program.

Protocol 4.1: HTS Assay Miniaturization and Validation

Rationale: An HTS assay must be sensitive, reproducible, and tolerant to common library features (like DMSO). The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS; a value > 0.5 is considered excellent.[12]

Methodology (Optimizing the CDK5 ADP-Glo™ Assay):

  • Miniaturization: Transition the assay from a 96- or 384-well format to a 1536-well format to reduce reagent costs and increase throughput. This involves optimizing dispense volumes with automated liquid handlers.

  • Reagent Optimization: Determine the minimal concentrations of enzyme and substrate that still provide a robust signal window. This often involves checkerboard titrations of both components. Determine the Kₘ of ATP to ensure the assay is run at or below the Kₘ, which increases sensitivity to ATP-competitive inhibitors.

  • Assay Validation:

    • Signal Window (S/B): Calculate the ratio of the signal from the uninhibited control (max signal) to the fully inhibited control (min signal). Aim for S/B > 5.

    • DMSO Tolerance: Run the assay with varying final concentrations of DMSO (e.g., 0.5% to 2.5%) to ensure the signal is not adversely affected.

    • Z'-Factor Calculation: On a single plate, run 16-24 wells of max signal control (vehicle only) and 16-24 wells of min signal control (a known potent inhibitor or no enzyme). Calculate Z' using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Plate Uniformity: Assess for any systematic drift or edge effects across the plate.

Data Presentation: Optimized HTS Assay Parameters

ParameterOptimized ValueAcceptance Criteria
Assay Format1536-well plateN/A
Final Volume6 µLN/A
[CDK5/p25]1.5 nMEmpirically determined
[ATP]10 µM (Kₘ concentration)≤ Kₘ
Signal-to-Background12> 5
Z'-Factor0.78> 0.5
DMSO ToleranceUp to 1.5%No significant signal drop

Conclusion

The journey from a novel, uncharacterized compound like 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane to a validated lead with a defined mechanism of action requires a systematic, evidence-based approach. The multi-phase workflow detailed in this application note provides a robust framework for this process. By starting with broad, unbiased phenotypic screens and progressively focusing the investigation based on emerging data, researchers can efficiently identify biological targets, elucidate mechanisms, and develop high-quality assays. This strategic approach not only maximizes the probability of success but also builds a deep, mechanistic understanding of the compound's biological activity, paving the way for its potential development as a novel therapeutic agent.

References

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews Drug discovery. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Infinix Bio. (n.d.). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Infinix Bio. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • An, L., & Chen, L. (2006). Techniques used for the discovery of therapeutic compounds: The case of SARS. Recent patents on anti-infective drug discovery. [Link]

  • Charnwood Discovery. (n.d.). Biochemical Assay Development. Charnwood Discovery. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology. [Link]

  • Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • Ferreira, R. J., Ferreira, M. J., & dos Santos, D. J. V. A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • Bertoni, M., Duran-Frigola, M., Badia-i-Mompel, P., et al. (2021). Bioactivity descriptors for uncharacterized chemical compounds. Nature Communications. [Link]

  • Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Bertoni, M., et al. (2021). Bioactivity descriptors for uncharacterized chemical compounds. PubMed. [Link]

  • Shimada, H., & Narui, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

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Topic: Analytical Framework for the Detection and Quantification of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and validation of analytical methods for 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane. This molecule, possessing a trifluoromethylpyridine head and a polar 1,4-diazepane tail, presents unique analytical challenges, including chromatographic retention and peak shape. We present a primary strategy based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity, making it ideal for impurity profiling, pharmacokinetic studies, and quality control. Alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods are also discussed for routine analysis. This note details protocols for sample preparation, chromatographic separation, and mass spectrometric detection, and outlines a complete method validation plan according to International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Analysis

The accurate and precise quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is a cornerstone of drug development and manufacturing.[1] The target analyte, 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane, is a heterocyclic compound whose structure suggests its potential use as a pharmaceutical intermediate or a novel API. Its chemical architecture dictates the analytical strategy:

  • Trifluoromethylpyridine Moiety: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and increases the molecule's lipophilicity and metabolic stability.[2][3] The pyridine ring contains a UV chromophore, enabling detection by UV-based methods. The -CF3 group also provides a distinct mass signature, which is highly advantageous for mass spectrometry.[2]

  • 1,4-Diazepane Moiety: This seven-membered ring containing two nitrogen atoms is polar and basic.[4] Such amine groups are prone to interacting with free silanols on conventional silica-based chromatography columns, which can lead to poor peak shape (tailing). Furthermore, its polarity can result in poor retention on traditional reversed-phase columns.[5]

Given these properties, a robust analytical method must be capable of handling a polar, basic compound while providing sufficient sensitivity and selectivity.

Table 1: Physicochemical Properties of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

PropertyValueSource/Justification
Molecular FormulaC₁₁H₁₄F₃N₃Based on structure[6]
Molecular Weight245.24 g/mol Based on structure[6]
PolarityHighDue to the 1,4-diazepane ring and two secondary amine groups[4][7]
Basicity (pKa)Estimated 8-10Typical for secondary aliphatic amines, requires pH control for chromatography
UV AbsorbanceExpected ~260-270 nmBased on the trifluoromethylpyridine chromophore

Recommended Analytical Techniques: A Rationale

Primary Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended primary technique due to its unparalleled sensitivity and selectivity.[8] This is critical when analyzing low-level impurities or quantifying the compound in complex biological matrices.[2] The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor for a specific precursor-to-product ion transition, effectively filtering out background noise and ensuring confident identification and quantification.[9]

Secondary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quality control of the bulk drug substance where concentration levels are high and the matrix is simple, a validated HPLC-UV method can be a cost-effective and robust alternative.[10][11] Method development will focus on achieving optimal separation from any related substances and ensuring symmetric peak shapes.

Technique to Use with Caution: Gas Chromatography (GC)

Direct GC analysis is not recommended. Many diazepine and benzodiazepine derivatives are known to be thermally labile, potentially rearranging or decomposing in the high temperatures of the GC inlet and column.[12][13] This can lead to inaccurate quantification and the appearance of artifact peaks.

Method Development and Protocols

Sample Preparation Strategy

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte.[14] The choice of technique depends on the sample matrix.

  • For Bulk Substance/Formulations: A simple "dilute-and-shoot" approach is often sufficient. The material is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and organic solvent) and filtered before injection.[11]

  • For Biological Matrices (Plasma, Urine): More extensive cleanup is required to remove proteins and salts that can interfere with the analysis and damage the instrument.[14]

    • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent like acetonitrile is added to the sample to crash out proteins.[2] It is effective but may not remove all interferences.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. For our basic analyte, the sample pH should be adjusted to >10 to neutralize the diazepane nitrogens, making the molecule less polar and more extractable into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[7]

    • Solid-Phase Extraction (SPE): This offers the most effective cleanup. A mixed-mode cation exchange SPE cartridge is recommended. At a low pH, the protonated diazepane will bind to the strong cation exchange sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic organic solvent.[7]

G cluster_0 Sample Preparation Workflow cluster_1 start Sample Matrix (e.g., Plasma, API) api Bulk Substance (API) start->api High Conc. bio Biological Matrix start->bio Low Conc. Complex dilute Dissolve & Dilute in Mobile Phase api->dilute ppt Protein Precipitation (e.g., Acetonitrile) bio->ppt lle Liquid-Liquid Extraction (pH > 10, MTBE) bio->lle spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) bio->spe analysis Inject for LC-MS/MS Analysis dilute->analysis ppt->analysis Fastest lle->analysis Good Recovery spe->analysis Cleanest Extract

Caption: General sample preparation workflows.

Application Protocol: LC-MS/MS Quantification of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

This protocol provides a starting point for the quantitative analysis in a biological matrix. All analytical methods must be fully validated for their intended purpose.[15][16]

Instrumentation and Reagents
  • LC System: Agilent 1290 Infinity II LC or equivalent.[9]

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[9]

  • Analytical Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%+), Ammonium Formate, Ultrapure Water.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-labeled) is ideal. If unavailable, a close structural analog can be used.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 200, 1000 ng/mL) by serial dilution of the stock solution in a 50:50 acetonitrile:water mixture.

  • Sample Preparation (SPE): a. Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL water. b. Acidify 0.5 mL of the sample (e.g., plasma) with 2% phosphoric acid and load it onto the cartridge. c. Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6), followed by 1 mL of methanol. d. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. e. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of mobile phase A/B (95:5) and inject.

LC-MS/MS Parameters

The parameters below should be optimized for the specific instrument and analyte.

Table 2: Recommended LC-MS/MS Instrumental Parameters

ParameterSettingRationale
LC Parameters
ColumnWaters Acquity BEH C18, 2.1x50 mm, 1.7 µmStandard reversed-phase column suitable for a wide range of compounds.
Mobile Phase A0.1% Formic Acid and 5 mM Ammonium Formate in WaterBuffered aqueous phase to ensure protonation of the analyte for good peak shape and ESI response.[17]
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient5% B to 95% B over 5 min, hold for 1 min, re-equilibrateA generic gradient to start method development.
Column Temp.40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol.5 µL
MS Parameters
Ionization ModeElectrospray Ionization (ESI), PositiveThe basic nitrogens in the diazepane ring will readily accept a proton.
Precursor Ion (Q1)246.1 m/z ([M+H]⁺)Calculated for C₁₁H₁₄F₃N₃. Must be confirmed by infusion.
Product Ions (Q3)To be determined experimentallyLikely fragments would involve loss of the trifluoromethyl group ([M-69]+) or cleavage of the diazepane ring.[2]
Gas Temp.300 °C
Gas Flow12 L/min
Nebulizer35 psi
Capillary Voltage4000 V
Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Protocol Workflow cluster_analysis Data Processing prep_standards 1. Prepare Standards & QC Samples sequence 4. Build & Run Sequence (Standards, Blanks, QCs, Samples) prep_standards->sequence prep_samples 2. Prepare Samples (SPE Protocol) prep_samples->sequence lc_setup 3. Set up LC-MS/MS (Gradient, MRM) lc_setup->sequence integrate 5. Integrate Peaks sequence->integrate calibration 6. Generate Calibration Curve (Linear Regression, 1/x weighting) integrate->calibration quantify 7. Quantify Unknowns & QCs calibration->quantify report 8. Review & Report Data (Check QC acceptance) quantify->report

Caption: Step-by-step LC-MS/MS experimental workflow.

Method Validation Protocol

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[18] The validation should follow ICH Q2(R1) guidelines.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance CriteriaSource
Specificity To ensure the signal is unequivocally from the analyte without interference from matrix components, impurities, or degradants.Peak purity analysis (MS); no interfering peaks at the analyte's retention time in blank matrix.[16]
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration points should be within ±15% of nominal (±20% at LLOQ).[19]
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 85-115% of nominal value at three concentrations (low, mid, high QC).[11]
Precision To measure the degree of scatter between a series of measurements from the same sample.Coefficient of Variation (%CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for repeatability (intra-day) and intermediate precision (inter-day).[19]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of ≥ 3.[18]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10; must meet accuracy and precision criteria.[18]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp).%CV of results should remain within acceptable limits (e.g., ≤ 15%).[11]

Conclusion

The analysis of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane is best approached using a validated LC-MS/MS method, particularly for complex matrices or low-level detection. The inherent polarity and basicity of the diazepane moiety require careful control of mobile phase pH and may benefit from advanced sample preparation techniques like mixed-mode SPE. For routine analysis of bulk material, a well-developed HPLC-UV method can serve as a reliable alternative. The protocols and validation framework provided in this note offer a comprehensive starting point for developing a robust, accurate, and precise analytical method suitable for the rigorous demands of the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • PubMed. (2015). Progress in sample preparation and analytical methods for trace polar small molecules in complex samples.
  • LCGC. (2014). Validation of Impurity Methods, Part II.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Wiley Online Library. (1971). Thermolysis of 1,4-benzodiazepines during gas chromatography and mass spectroscopy.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes.
  • Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines.
  • ResearchGate. (n.d.). Eco-friendly RP-HPLC method for determination of diazepam in coated tablet.
  • The Pharma Innovation. (n.d.). Analytical method validation: A brief review.
  • National Center for Biotechnology Information. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • ResearchGate. (n.d.). Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma.
  • PubMed. (1971). Thermolysis of 1,4-benzodiazepines during gas chromatography and mass spectroscopy.
  • Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form.
  • Annex Publishers. (n.d.). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample.
  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • ResearchGate. (2025). Analysis of polar compounds.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry.
  • Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity.
  • Sigma-Aldrich. (n.d.). 1-[3-(Trifluoromethyl)-2-pyridinyl]-1,4-diazepane AldrichCPR.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • ChemRxiv. (n.d.). A little about Pyrazolo[3,4-d][4][15]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. Retrieved February 14, 2026, from

  • DOI. (n.d.). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Studies of Novel Diazepine Derivatives.
  • ResearchGate. (n.d.). Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines.
  • ResearchGate. (n.d.). HPLC and LC/MS/MS operation condition.
  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Fisher Scientific. (n.d.). 1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane,95+%, Thermo Scientific.
  • MDPI. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE).

Sources

high-throughput screening with 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Strategies Utilizing the 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane Scaffold

Abstract

This application note details the methodological framework for deploying 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane as a core scaffold in high-throughput screening (HTS) campaigns. Recognized as a "privileged structure" in medicinal chemistry, the diazepane ring offers unique conformational flexibility compared to piperazine analogs, while the trifluoromethyl-pyridine moiety enhances metabolic stability and lipophilicity. This guide focuses on the downstream application of this scaffold in G-Protein Coupled Receptor (GPCR) antagonist screening using acoustic droplet ejection (ADE) and kinetic calcium flux assays.

Introduction: The Scaffold Advantage

In Fragment-Based Drug Discovery (FBDD), the choice of the starting scaffold dictates the quality of the chemical space explored. The 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane molecule represents a strategic "handle" for library generation due to three synergistic properties:

  • Conformational Sampling: Unlike the rigid chair conformation of piperazines, the 7-membered diazepane ring exists in a twist-chair/twist-boat equilibrium, allowing derivatives to sample a broader range of binding pocket geometries.

  • Metabolic Shielding: The trifluoromethyl (

    
    ) group at the C3 position of the pyridine ring blocks metabolic oxidation at a typically vulnerable site, extending the half-life of derived hits.
    
  • Vectorial Functionalization: The secondary amine at the N4 position of the diazepane ring serves as a high-reactivity vector for rapid library expansion (e.g., via reductive amination or amide coupling), enabling the creation of diverse "SAR-by-Catalog" libraries.

Chemical Handling & Library Preparation

Objective: To prepare assay-ready plates (ARPs) with high precision, minimizing compound precipitation and DMSO toxicity.

Physicochemical Profile
  • Molecular Weight: ~245.24 g/mol [1]

  • cLogP: ~1.6 (Moderate lipophilicity; good membrane permeability)

  • Solubility: High in DMSO; moderate in aqueous buffers at pH 7.4.

Acoustic Droplet Ejection (ADE) Protocol

Traditional tip-based liquid handling often fails with hydrophobic scaffolds due to surface adsorption. We utilize Acoustic Droplet Ejection (e.g., Labcyte/Beckman Echo 650) to transfer nanoliter volumes directly from source to assay plates.

Protocol:

  • Source Plate Preparation: Dissolve the diazepane library derivatives at 10 mM in 100% DMSO in a 384-well Low Dead Volume (LDV) source plate. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Transfer Logic:

    • Test Wells: Transfer 25 nL of compound to the destination plate (384-well, black-wall, clear-bottom, Poly-D-Lysine coated).

    • Backfill: Immediately backfill with 25 µL of Assay Buffer to achieve a final screening concentration of 10 µM (0.1% DMSO final).

    • Controls:

      • Min Signal (Neutral Control): DMSO only (0.1%).

      • Max Signal (Positive Control): Reference antagonist (e.g., JNJ-7777120 for Histamine H4) at IC100.

Technical Insight: The


 group increases the hydrophobicity of the pyridine ring. To prevent "edge effects" or precipitation, ensure the assay buffer contains 0.01% Pluronic F-127  surfactant.

HTS Workflow: Calcium Flux Assay (Gq-GPCR)

Context: Diazepane scaffolds are historically successful in targeting aminergic GPCRs (e.g., Histamine, Serotonin). This protocol describes a Gq-coupled antagonist screen measuring intracellular calcium release (


).[2][3]
Workflow Visualization

HTS_Workflow Library Diazepane Library (10mM DMSO) Echo Acoustic Dispensing (25 nL Transfer) Library->Echo Incubate Incubation (30 min @ 37°C) Echo->Incubate Compound Addition Cells CHO-K1 Gα16 Cells Plated Dye Dye Loading (Fluo-4 / Cal-6) Cells->Dye 24h growth Dye->Incubate + Probenecid FLIPR FLIPR Tetra (Kinetic Read) Incubate->FLIPR Analysis IC50 / Triage FLIPR->Analysis RFU Export

Caption: Figure 1. Automated HTS workflow utilizing Acoustic Droplet Ejection for precise nanoliter transfer of the diazepane library followed by kinetic calcium flux detection.

Detailed Protocol

Step 1: Cell Culture & Plating

  • Cell Line: CHO-K1 cells stably expressing the target GPCR (e.g., H3R, 5-HT6) and the promiscuous G-protein G

    
    16  (to force coupling to the calcium pathway).
    
  • Density: Dispense 10,000 cells/well in 25 µL culture medium.

  • Incubation: 24 hours at 37°C, 5%

    
    .
    

Step 2: Dye Loading

  • Remove culture media and wash once with HBSS.

  • Add 20 µL of Calcium-6 Dye (Molecular Devices) containing 2.5 mM Probenecid .

    • Why Probenecid? It inhibits the Organic Anion Transporter (OAT), preventing the cells from pumping out the fluorescent dye, which is critical for maintaining signal-to-noise ratio.

  • Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT to equilibrate.

Step 3: Compound Addition (Antagonist Mode)

  • Using the pre-spotted plates from Section 2.2, the cells are exposed to the Diazepane library.

  • Incubate for 15 minutes at RT.

Step 4: Kinetic Read (FLIPR Tetra)

  • Baseline: Read fluorescence (Excitation 485nm / Emission 525nm) for 10 seconds.

  • Agonist Challenge: Inject EC80 concentration of the native agonist (e.g., Histamine).

  • Readout: Monitor fluorescence for 120 seconds. An antagonist will suppress the agonist-induced calcium spike.[4]

Mechanism of Action & Data Interpretation

Signaling Pathway

The assay relies on the Gq-PLC-IP3 cascade.[4] The diazepane derivative acts as an orthosteric or allosteric antagonist, preventing the conformational change required for G-protein activation.

GPCR_Pathway Agonist Agonist (Ligand) GPCR GPCR (Target) Agonist->GPCR Activates Antagonist Diazepane Derivative Antagonist->GPCR Blocks Gq Gαq / Gα16 GPCR->Gq PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER ER Ca2+ Store IP3->ER Binds IP3R Ca Cytosolic Ca2+ Increase ER->Ca Release Signal Fluorescence Signal Ca->Signal Dye Binding

Caption: Figure 2. Signal transduction pathway.[2] The diazepane scaffold blocks the GPCR, preventing the Gq-mediated IP3 generation and subsequent Calcium release.

Data Triage Table
ObservationInterpretationAction
High Inhibition (>50%) Potential HitRetest in dose-response (10-point curve).
Signal Increase (No Agonist) Agonist ActivityFlag as potential agonist; counter-screen.
High Fluorescence (Pre-read) AutofluorescenceThe diazepane derivative is fluorescent. Discard or use radiometric binding assay.
Flatline (All Wells) Cell Toxicity / Dye LeakageCheck Probenecid concentration; Check cell viability (CellTiter-Glo).

Troubleshooting & Optimization

  • Solubility Artifacts: The trifluoromethyl group improves lipophilicity but can cause precipitation in aqueous buffer.

    • Solution: Perform a nephelometry scan on the library plates. If precipitation is observed, lower screening concentration to 1 µM or increase DMSO to 0.5% (if cell tolerant).

  • Autofluorescence: Pyridine derivatives can sometimes fluoresce in the blue/green spectrum.

    • Solution: Use a "Red" calcium dye (e.g., Cal-Red) which excites at ~590nm, avoiding the interference.

  • False Positives (Zinc): Diazepanes can chelate metals.

    • Solution: Ensure buffers are metal-ion balanced and include a parental cell line counter-screen to rule out non-specific effects.

References

  • PubChem. (2025).[1] Compound Summary: 1-[6-(trifluoromethyl)-3-pyridinyl]-1,4-diazepane.[1] National Library of Medicine. Link

  • Ligneau, X., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. Link

  • Zhang, M., et al. (2023). Acoustic Droplet Ejection Facilitates Cell-based High-Throughput Screenings. SLAS Discovery. Link[5]

  • BenchChem. (2025).[4] High-Throughput Screening of GPCR Antagonists Using a Calcium Flux Assay. Application Note Series. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

stability issues of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane . It synthesizes chemical principles with practical troubleshooting to address stability issues commonly observed in solution.

Status: Active | Topic: Solution Stability & Handling | Lead Scientist: Dr. A. Vance

Chemical Stability Profile: The "Why" Behind the Instability

To troubleshoot effectively, we must first understand the molecular "pain points." This molecule contains two distinct nitrogen environments that dictate its stability profile.

A. The Electronic Tug-of-War

The molecule consists of an electron-deficient 3-(trifluoromethyl)pyridine ring coupled to an electron-rich 1,4-diazepane ring.

  • The Proximal Nitrogen (

    
    ):  The nitrogen attached directly to the pyridine ring is anilinic . The strong electron-withdrawing effect of the 
    
    
    
    group and the pyridine ring pulls electron density away from this nitrogen. Consequently, it is stable against oxidation and has low nucleophilicity.
  • The Distal Nitrogen (

    
    ):  The secondary amine at the far end of the diazepane ring is aliphatic and highly basic (
    
    
    
    ). This is the primary failure point . It is susceptible to:
    • Oxidative Degradation: Formation of N-oxides or imines, leading to yellow discoloration.

    • Carbamate Formation: Rapid reaction with atmospheric

      
       to form carbamic acid species, often mistaken for impurities.
      
B. Degradation Pathways Diagram

The following diagram illustrates the three primary degradation risks in solution:

DegradationPathways Substrate 1-[3-(CF3)pyridin-4-yl]-1,4-diazepane (Intact Molecule) Oxidation Oxidative Degradation (Yellowing) Substrate->Oxidation Air/O2 (Slow) Accelerated by Light Carbamate Carbamate Formation (+44 Da Mass Shift) Substrate->Carbamate CO2 + DMSO (Reversible) Hydrolysis Hydrolysis (Rare) (Cleavage of Diazepane) Substrate->Hydrolysis Strong Acid/Base High Heat OxProduct N-Oxides / Imines (Irreversible) Oxidation->OxProduct CarbProduct Ammonium Carbamate (Artifact) Carbamate->CarbProduct HydProduct 4-Hydroxy-3-(CF3)pyridine + Free Diazepane Hydrolysis->HydProduct

Figure 1: Primary degradation pathways. The red path (Oxidation) is the most common cause of sample loss, while the yellow path (Carbamate) is a common analytical artifact.

Troubleshooting Guide (FAQs)

Direct answers to the most common user tickets.

Q1: "My DMSO stock solution turned from colorless to yellow/brown overnight. Is it ruined?"

Diagnosis: Oxidative Degradation. [1]

  • Cause: The distal secondary amine in the diazepane ring is sensitive to oxidation by dissolved oxygen, a process accelerated by light and trace metals often found in lower-grade DMSO. The yellow color typically indicates the formation of conjugated imine species or N-oxides [1].

  • Verdict: If the color is faint yellow, the purity is likely still >95%. If it is dark brown, significant degradation has occurred.

  • Solution: Always store DMSO stocks under an inert atmosphere (Argon/Nitrogen) and in amber vials. Do not store dilute solutions (<1 mM) for long periods; prepare them fresh.

Q2: "I see a peak at M+44 (Mass 289.2) in my LCMS. Is this a byproduct?"

Diagnosis: Carbamate Artifact (The "Ghost" Peak).

  • Cause: Secondary amines react reversibly with atmospheric

    
     to form carbamic acid (
    
    
    
    ). In basic or neutral LCMS conditions, this species is stable enough to be detected. This is extremely common in DMSO solutions that have been exposed to air [2].
  • Verification Test: Acidify a small aliquot of your sample with 0.1% Formic Acid or Acetic Acid and re-run the LCMS.

  • Result: If the peak disappears (reverting to the parent mass of ~245.2), it was a carbamate artifact. Acid decarboxylates the species back to the free amine.

Q3: "The compound precipitated when I diluted my DMSO stock into PBS (pH 7.4)."

Diagnosis: Solubility/pKa Mismatch.

  • Cause: The molecule is lipophilic. While the diazepane nitrogen is basic, at pH 7.4, a significant portion may remain unprotonated (depending on the exact pKa shift caused by the pyridine ring), reducing aqueous solubility.

  • Solution:

    • lowering the pH slightly (to pH 5-6) will protonate the distal nitrogen, drastically improving solubility.

    • Limit the final DMSO concentration to <1% to prevent "crashing out," or use a solubilizing agent like cyclodextrin if high concentrations are needed.

Recommended Protocols

Self-validating workflows to ensure data integrity.

Protocol A: Preparation of Stable Stock Solutions

Objective: Minimize oxidation and hydrolysis during storage.

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves). Avoid water, as it promotes hydrolysis over long durations.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 20 mM). Dilute solutions degrade faster due to higher solvent-to-solute oxygen exposure ratios.

  • Inert Gas Flush: Before closing the vial, gently stream Argon or Nitrogen over the liquid surface for 10-15 seconds to displace air.

  • Storage: Store at -20°C or -80°C .

    • Self-Validation: Thaw the stock and check visual appearance. It should remain colorless. Any yellowing indicates seal failure.

Protocol B: LCMS Purity Check (Carbamate Removal)

Objective: Accurate purity assessment without


 artifacts.
ParameterSettingReason
Mobile Phase A Water + 0.1% Formic Acid Acid forces decarboxylation of carbamates (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidMaintains acidic environment during gradient.
Column Temp 40°CSlight heat aids in breaking labile adducts.
Detection UV (254 nm) + MS (ESI+)The pyridine ring has strong UV absorbance; use UV for quantification, MS for ID.
Protocol C: Troubleshooting Decision Tree

Use this logic flow to diagnose sample issues quickly.

TroubleshootingTree Start Start: Sample Issue Identified IssueType What is the symptom? Start->IssueType Color Yellow/Brown Color IssueType->Color MassSpec Unexpected Mass (M+44) IssueType->MassSpec Precip Precipitation in Buffer IssueType->Precip CheckAge Is solution >1 week old? Color->CheckAge AcidTest Add 0.1% Formic Acid & Re-run MassSpec->AcidTest pHCheck Check Buffer pH Precip->pHCheck Discard Discard & Remake (Oxidation confirmed) CheckAge->Discard Yes Argon Flush w/ Argon Check Purity CheckAge->Argon No (Fresh) Gone Peak Disappears? AcidTest->Gone CarbamateConfirm Carbamate Artifact (Ignore/Proceed) Gone->CarbamateConfirm Yes ImpurityConfirm Real Impurity (Purify) Gone->ImpurityConfirm No Acidify Lower pH to <6.0 (Protonate Amine) pHCheck->Acidify

Figure 2: Logical decision tree for diagnosing stability issues.

References

  • Lennox, A. J. J., et al. (2018).[2] Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 140(36), 11227-11231.[2] Link

    • Relevance: Establishes the susceptibility of cyclic secondary amines (like piperidine/diazepane)
  • Dijkstra, Z. J., et al. (2007).[3] Formation of Carbamic Acid in Organic Solvents: Stability and Detection. The Journal of Supercritical Fluids, 41(1), 109-114.[3] Link

    • Relevance: Definitive source on the reversible reaction of amines with in DMSO and the resulting analytical artifacts.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

    • Relevance: Provides the foundational mechanism for the stability of the pyridine-amine bond (why hydrolysis is slow/rare compared to oxid

Sources

troubleshooting 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane Senior Application Scientist Desk

Introduction: Understanding Your Molecule

Welcome to the technical support center. You are working with 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane . Before troubleshooting, we must define the physicochemical profile of this scaffold, as its structure dictates its failure modes in vitro.

  • The Pharmacophore: This molecule combines a lipophilic tail (trifluoromethyl-pyridine) with a basic head (diazepane secondary amine).

  • The Classification: It behaves as a Cationic Amphiphilic Drug (CAD) .[1][2]

  • The Implications: At physiological pH (7.4), the diazepane nitrogen (pKa ~9–10) is protonated (positively charged), while the CF3 group drives high lipophilicity. This combination creates a "perfect storm" for three specific issues: Lysosomal Trapping , Non-Specific Binding (NSB) , and Aqueous Precipitation .

Part 1: Troubleshooting Guides & FAQs

Category A: Solubility & Compound Handling

The most common failure point is "crashing out" upon dilution.

Q: My IC50 curves are flat or show high variability between replicates. Is the compound degrading? A: It is likely precipitating, not degrading. The CF3 group makes this compound highly hydrophobic. When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer (PBS/Media), the local concentration momentarily exceeds the solubility limit, causing micro-precipitation that is invisible to the naked eye.

  • The Fix: Use an Intermediate Dilution Step . Dilute your 10 mM stock into 100% DMSO first to create a serial dilution plate. Then, transfer these lower-concentration DMSO solutions into the assay buffer. This prevents the "shock" precipitation of high-concentration spikes.

Q: I see a "bell-shaped" dose-response curve. What does this mean? A: This is a hallmark of compound aggregation . At high concentrations, the diazepane derivative forms colloidal aggregates that sequester the enzyme or target, leading to artificial inhibition. As concentration drops, aggregates break up, and the "true" activity (or lack thereof) is revealed.

  • The Fix: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer. Detergents disrupt colloidal aggregates.

Category B: Cell-Based Assay Anomalies (The "Sponge" Effect)

Crucial for Diazepane derivatives.

Q: My compound is potent in biochemical assays but shows zero efficacy in cytosolic targets in cells. Why? A: You are likely experiencing Lysosomotropic Trapping .

  • Mechanism: The uncharged form of the diazepane diffuses through the cell membrane. Once it enters the acidic lysosome (pH ~4.5–5.0), the secondary amine becomes protonated (

    
    ). The charged molecule cannot cross the membrane back out, becoming "trapped" inside the lysosome like a sponge.
    
  • Result: The concentration in the cytosol (where your target is) is near zero, while the lysosomal concentration is massive (up to 1000-fold higher).

  • The Fix: Perform a LysoTracker Red Counter-Screen (Protocol below) to confirm if your compound is sequestered.

Category C: Chemical Reactivity

Q: I am using an aldehyde-based fixation step (e.g., Formaldehyde) for immunofluorescence. My signal is gone. A: The secondary amine on the diazepane ring is a nucleophile. It can react with aldehydes (fixatives) or electrophilic assay reagents (e.g., certain succinimidyl esters used in labeling), covalently modifying your compound and destroying its binding affinity.

  • The Fix: Wash cells thoroughly to remove unbound compound before fixation, or use methanol fixation if the target allows.

Part 2: Experimental Protocols

Protocol 1: Kinetic Solubility "Crash" Test

Do not rely on thermodynamic solubility (equilibrium). In vitro assays rely on kinetic solubility.

  • Preparation: Prepare a 10 mM stock of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane in 100% DMSO.

  • Spike: Pipette 2 µL of stock into 198 µL of your specific Assay Buffer (final 100 µM, 1% DMSO) in a clear-bottom 96-well plate.

  • Incubation: Shake at 500 rpm for 90 minutes at Room Temperature (RT).

  • Read: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Validation:

    • Pass: OD620 < 0.005 (above background).

    • Fail: OD620 > 0.01 (Cloudy/Precipitate).

    • Note: If it fails at 100 µM, titrate down to find the "Safe Assay Limit."

Protocol 2: LysoTracker Counter-Screen (Lysosomotropism)

To determine if your compound is getting trapped in acidic organelles.

  • Seeding: Plate HeLa or U2OS cells (10,000/well) in a black 96-well plate. Incubate overnight.

  • Dosing: Treat cells with the diazepane compound (1 µM and 10 µM) for 1 hour at 37°C.

    • Control: Chloroquine (50 µM) as a positive control for lysosomal pH neutralization.

  • Labeling: Add LysoTracker Red DND-99 (50 nM final) for the last 30 minutes of incubation.

  • Imaging/Read: Wash 2x with PBS. Measure fluorescence (Ex 577 nm / Em 590 nm).

  • Interpretation:

    • High Fluorescence: Lysosomes are intact and acidic (Compound is NOT neutralizing pH, but may still be trapped).

    • Loss of Fluorescence: The compound has accumulated so much it has buffered the lysosomal pH (alkalinization), preventing the dye from binding. This confirms strong lysosomotropism.

Part 3: Data Visualization & Logic

Figure 1: The "Crash Out" Logic Tree

Use this workflow to diagnose if solubility is killing your assay.

SolubilityLogic Start Issue: High Assay Variability or Flat Curve CheckDMSO Check 1: DMSO Concentration Is Final DMSO > 1%? Start->CheckDMSO DilutionMethod Check 2: Dilution Method Direct Stock -> Buffer? CheckDMSO->DilutionMethod No FailDMSO FAIL: Enzyme/Cell Toxicity Reduce DMSO to <0.5% CheckDMSO->FailDMSO Yes VisualCheck Check 3: Turbidity Test (OD620 measurement) DilutionMethod->VisualCheck No FailDilution FAIL: Kinetic Precipitation Use Intermediate DMSO Plate DilutionMethod->FailDilution Yes FailTurbidity FAIL: Compound Insolubility Add 0.01% Tween-20 VisualCheck->FailTurbidity Cloudy Pass PASS: Proceed to NSB/Lysosome Check VisualCheck->Pass Clear

Caption: Diagnostic workflow to rule out solubility-driven assay failure. Blue/Yellow/Green nodes represent decision points; Red represents failure modes.

Figure 2: Mechanism of Lysosomal Trapping (The "Ion Trap")

Visualizing why diazepane derivatives fail in cellular target engagement.

LysosomeTrap cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Compound_Uncharged Compound (Uncharged) Lipophilic Form Compound_Charged Compound (Protonated) Trapped Cation Compound_Uncharged->Compound_Charged Passive Diffusion (Crosses Membrane) Compound_Charged->Compound_Uncharged Impermeable (Cannot Exit) Target Lysosomal Accumulation Compound_Charged->Target Sequestration

Caption: The "Ion Trap" mechanism. The lipophilic amine enters the lysosome, becomes protonated in the acidic environment, and loses membrane permeability, reducing cytosolic potency.

Part 4: Summary of Physicochemical Risks

ParameterValue / CharacteristicImpact on AssayMitigation Strategy
LogP High (>2.5 est.)Low aqueous solubility; High NSB to plastics.Use low-binding plates; Add 0.05% Tween-20.
pKa ~9.0 (Diazepane NH)Positive charge at pH 7.4.Lysosomal trapping; Phospholipidosis risk.[3]
Structure Secondary AmineNucleophilic reactivity.Avoid aldehyde fixatives; Watch for metabolic oxidation.
Solvent DMSO Soluble"Crash out" upon buffer addition.Serial dilute in DMSO before adding to buffer.

References

  • Assay Guidance Manual. Solubility and compounds precipitation in in vitro assays. National Center for Advancing Translational Sciences.[4]

  • Nadanaciva, S., et al. (2011).A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro.

  • PubChem Compound Summary.1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane.

  • Lakshminarayana, S. B., et al. (2018).Tips and tricks for the development of small molecule inhibitors. Frontiers in Pharmacology. (General guidance on hydrophobic amines).

Sources

Technical Support Center: Assay Troubleshooting for 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Artifacts & Interferences in Biochemical/Cellular Assays

Executive Summary: The Molecule at a Glance

Researchers working with 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane often encounter inconsistent data not because of biological activity, but due to the specific physicochemical clash between its moieties.

  • The Diazepane Ring: A secondary amine (highly basic, pKa ~9.5–10.5). At physiological pH (7.4), this is protonated and cationic.

  • The 3-CF3-Pyridine Tail: Highly lipophilic and electron-withdrawing.

  • The Conflict: This structure creates an amphiphilic "surfactant-like" geometry. In aqueous buffers, it is prone to forming colloidal aggregates that sequester proteins, leading to false positives (Pan-Assay Interference or PAINS-like behavior).

Module 1: The "Sticky" False Positive (Colloidal Aggregation)

User Query: My IC50 curves are steep (Hill slope > 2.0), and the compound inhibits unrelated enzymes (e.g., AmpC, MDH). Is this real inhibition?

Diagnosis: You are likely observing Promiscuous Inhibition via Colloidal Aggregation . This molecule contains a hydrophobic head (CF3-pyridine) and a polar tail (diazepane). In the absence of sufficient detergent, these molecules self-assemble into 100–400 nm colloids that adsorb proteins non-specifically.

Technical Explanation: The critical aggregation concentration (CAC) for this class of compounds is often in the low micromolar range (1–10 µM). When the compound concentration exceeds the CAC, it forms a "micelle-like" surface that denatures or sequesters the target protein. This is not lock-and-key binding; it is physical sequestration.

Troubleshooting Protocol: The Detergent Sensitivity Test To validate if your hit is an artifact, perform this differential assay:

  • Control Arm: Run your standard assay (typically <0.001% detergent).

  • Test Arm: Repeat the assay with 0.01% to 0.1% Triton X-100 (or Tween-20) added to the buffer.

  • Analysis:

    • If the IC50 increases significantly (potency drops >10-fold) or inhibition disappears: It is an Aggregation Artifact. The detergent disrupts the colloids, freeing the enzyme.

    • If the IC50 remains stable: The inhibition is likely specific.

Visualization: Mechanism of Colloidal Sequestration

AggregationArtifact cluster_0 Low Concentration (< CAC) cluster_1 High Concentration (> CAC) Monomer Monomer (Soluble) Target Target Protein (Active) Monomer->Target Specific Binding (Rare) Colloid Colloidal Aggregate (100-400nm Particle) Monomer->Colloid Self-Assembly (Hydrophobic Effect) Sequestration Protein Adsorbed on Colloid Surface Colloid->Sequestration Non-specific Adsorption Inhibition False Positive (Enzyme Inactive) Sequestration->Inhibition

Caption: Transition from soluble monomer to colloidal aggregate causing non-specific protein sequestration.

Module 2: Optical Interference (Fluorescence Quenching)

User Query: I am using a fluorescence-based assay (e.g., FRET or fluorogenic substrate). The signal drops immediately upon adding the compound, even at time zero.

Diagnosis: Inner Filter Effect (IFE) or Collisional Quenching. The pyridine ring, especially with the electron-withdrawing trifluoromethyl group, can act as an electron acceptor or interact with fluorophores.

Technical Explanation:

  • UV Absorption: The pyridine ring absorbs in the UV/low-visible range. If your fluorophore excites or emits in the 280–350 nm range, the compound may simply be absorbing the light (IFE).

  • Quenching: Pyridines are known quenchers of certain fluorophores (e.g., tryptophan, coumarin derivatives) via electron transfer mechanisms.

Troubleshooting Protocol: Spectral Scan & Correction

  • Absorbance Scan: Measure the UV-Vis absorbance of the compound (10 µM) in your assay buffer.

    • Check: Does the absorbance peak overlap with your fluorophore's Excitation or Emission wavelengths?

  • The "Spike" Test:

    • Add the compound to a solution containing only the fluorophore (no enzyme/target).

    • If the fluorescence signal decreases compared to DMSO control, you have optical interference.

Module 3: Chemical Reactivity (The Nucleophile Trap)

User Query: My compound shows time-dependent inhibition, and the potency increases the longer I pre-incubate.

Diagnosis: Covalent Modification via Nucleophilic Attack. The nitrogen at the 4-position of the diazepane ring is a secondary amine. While the pyridine ring pulls some electron density, that distal nitrogen remains nucleophilic.

Technical Explanation: If your assay involves electrophilic reagents (e.g., alkylating agents, certain fluorogenic substrates, or enzymes with highly reactive cysteine/serine residues), the diazepane nitrogen can attack, forming a covalent bond. This depletes the reagent or permanently modifies the enzyme.

Troubleshooting Protocol: Mass Spectrometry Validation

  • Incubate: Mix the compound (10 µM) with the target protein or substrate (1 µM) for 60 minutes.

  • Analyze (LC-MS): Look for a mass shift corresponding to the molecular weight of your compound (+245 Da).

  • Mitigation: If reactivity is confirmed, this molecule is likely a "false hit" acting as a covalent modifier rather than a reversible inhibitor.

Summary of Artifacts & Mitigation Strategies
Artifact TypeMechanismDiagnostic IndicatorMitigation Strategy
Colloidal Aggregation Self-assembly into particles that sequester protein.Steep Hill slope (>2.0); Sensitivity to detergent.Add 0.01% Triton X-100 or Tween-20 to buffer.
Fluorescence Quenching Pyridine ring absorbs light or quenches fluorophore.Signal drop at T=0; Absorbance overlap.Use red-shifted fluorophores; Correct for Inner Filter Effect.
Nucleophilic Reactivity Diazepane amine attacks electrophiles.Time-dependent inhibition; Mass shift on MS.Confirm reversibility via dilution; Check LC-MS for adducts.
Metal Chelation Bidentate binding to assay metals (Zn, Mg).Loss of activity in metalloenzymes.Add excess metal cofactor to buffer to saturate.
Decision Tree: Is My Hit Real?

Use this logic flow to determine if your 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane data is valid.

TroubleshootingTree Start Observed Inhibition HillSlope Check Hill Slope Start->HillSlope DetergentTest Add 0.01% Triton X-100 HillSlope->DetergentTest Slope > 2.0 (Steep) OpticalTest Check Fluorescence (No Enzyme) HillSlope->OpticalTest Slope ~ 1.0 (Normal) DetergentTest->OpticalTest IC50 Stable Artifact_Agg Artifact: Colloidal Aggregation DetergentTest->Artifact_Agg IC50 Increases (Potency Loss) MSTest LC-MS Analysis (Check Adducts) OpticalTest->MSTest Signal Stable Artifact_Opt Artifact: Optical Interference OpticalTest->Artifact_Opt Signal Drops w/o Enzyme Valid Likely Specific Binder MSTest->Valid No Mass Shift Artifact_Reac Artifact: Covalent Reactivity MSTest->Artifact_Reac Mass Shift Observed

Caption: Step-by-step logic flow to isolate the source of assay interference.

References
  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

    • Foundational text on colloidal aggreg
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

    • Establishes the structural basis for frequent hitters and reactive artifacts.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

    • Comprehensive review of fluorescence quenching and luciferase inhibition mechanisms.
  • Assay Guidance Manual (NCBI). (2012). Interference with Fluorescence and Absorbance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.Link

    • The "Gold Standard" protocol for detecting optical interference and inner filter effects.

reducing off-target effects of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for medicinal chemists and pharmacologists utilizing the 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane scaffold.

Topic: Mitigating Off-Target Liabilities of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane Document ID: TS-DZP-CF3-001 Status: Active Audience: Medicinal Chemists, Lead Optimization Scientists, Screening Leads

Executive Summary: The "Diazepane Dilemma"

The molecule 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane is a "privileged scaffold" widely used to synthesize inhibitors for PARP , TRP channels , and various GPCRs (e.g., 5-HT receptors). While the trifluoromethyl-pyridine moiety provides metabolic stability and hydrophobic contacts, and the diazepane ring offers solubility and hydrogen-bonding vectors, this combination frequently introduces specific off-target liabilities:

  • hERG Channel Blockade: Driven by the basic secondary amine (protonated at physiological pH).

  • CNS Promiscuity: The diazepane core mimics classic psychotropic pharmacophores, leading to unintended binding at Serotonin (5-HT) and Dopamine (D2) receptors.

  • Phospholipidosis: High basicity + lipophilicity (CF3) promotes lysosomal trapping.

This guide provides experimental protocols to troubleshoot and structurally engineer these risks out of your lead compounds.

Interactive Troubleshooting Guide

Issue A: High Background or "Sticky" Binding in Biochemical Assays

Symptom: Your compound shows >50% inhibition across unrelated targets (e.g., Kinase panel hits while targeting a GPCR). Root Cause: Non-specific hydrophobic binding driven by the exposed Trifluoromethyl (CF3) group and the cationic nature of the diazepane nitrogen.

Protocol: The "Detergent & Masking" Validation Do not assume activity is real until validated.

  • Buffer Modification:

    • Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.

    • Why: This disrupts micelle-based aggregates formed by the lipophilic CF3 moiety.

  • The "Capping" Control Experiment:

    • Synthesize the N-Acetyl analog of your compound.

    • Logic: If the activity persists after acetylation of the secondary amine, the binding is likely driven by the Pyridine-CF3 core. If activity vanishes, the basic nitrogen was critical (either for the primary target or the non-specific electrostatic interaction).

ConditionObservationDiagnosisAction
Standard Buffer High Potency (

)
BaselineProceed to step 2
+ Detergent Potency Drops (

)
Aggregator Discard or reformulate
N-Acetyl Analog Activity RetainedCore Driven Optimize Pyridine substitutions
N-Acetyl Analog Activity LostAmine Driven Target requires basic N; risk of hERG increases
Issue B: hERG Liability & Cardiotoxicity Signals

Symptom: Patch-clamp assays show


 against the hERG potassium channel.
Root Cause:  The 1,4-diazepane secondary amine has a pKa ~9.5. At pH 7.4, it is positively charged. This cation, combined with the lipophilic CF3-pyridine "tail," creates a perfect pharmacophore for the hERG pore.

Protocol: pKa Modulation Strategy Objective: Lower the pKa of the diazepane nitrogen below 7.5 without destroying target affinity.

Step-by-Step Optimization:

  • Electron Withdrawal (Proximal):

    • Introduce a fluorine atom at the C6 or C2 position of the diazepane ring.

    • Effect: Inductive effect lowers amine pKa by ~1-1.5 log units.

  • Steric Hindrance:

    • Methylate the carbon alpha to the secondary nitrogen (2-methyl-1,4-diazepane).

    • Effect: Disrupts the specific pi-cation interaction required for hERG binding.

  • Scaffold Hopping (The "Morpholine Switch"):

    • If the nitrogen is not a hydrogen bond donor for your primary target, replace the diazepane with a homomorpholine (oxygen replaces the NH).

    • Result: Eliminates the basic center entirely; typically resolves hERG issues immediately.

Structural Liability Analysis (Visualization)

The following diagram illustrates the specific regions of the molecule responsible for off-target effects and the logic flow for mitigating them.

ScaffoldAnalysis cluster_molecule 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane CF3 Trifluoromethyl (CF3) Group Pyridine Pyridine Ring CF3->Pyridine Mech_Lipophilicity High LogP (Hydrophobic) CF3->Mech_Lipophilicity Diazepane 1,4-Diazepane Ring (Secondary Amine) Pyridine->Diazepane Linker Risk_Metabolism Risk: CYP Metabolism (Oxidation) Pyridine->Risk_Metabolism Risk_CNS Risk: 5-HT/D2 Binding (Promiscuity) Diazepane->Risk_CNS Mech_Basicity High pKa (~9.5) (Protonated at pH 7.4) Diazepane->Mech_Basicity Risk_hERG Risk: hERG Blockade (Cationic Trap) Mech_Lipophilicity->Risk_Metabolism Mech_Basicity->Risk_hERG Sol_Bioisostere Solution: Replace CF3 with Cl or CN Sol_Bioisostere->CF3 Modifies Sol_pKa Solution: Alpha-Methylation or Fluorination Sol_pKa->Diazepane Lowers pKa Sol_Cap Solution: Amide/Urea Capping Sol_Cap->Risk_hERG Eliminates Charge

Caption: Structural dissection of the scaffold showing the causal link between specific moieties (CF3, Diazepane amine) and their associated off-target risks (hERG, Metabolism), mapped to chemical solutions.

Frequently Asked Questions (FAQs)

Q1: I am seeing cytotoxicity in HepG2 cells (


). Is this reactive metabolite formation? 
  • Answer: It is possible, but lysosomal trapping is more likely with this scaffold. The combination of the lipophilic CF3-pyridine and the basic diazepane allows the molecule to permeate cell membranes, become protonated in the acidic lysosome (pH 4.5), and get trapped. This causes lysosomal swelling and cell death.

    • Diagnostic: Run the assay in the presence of Ammonium Chloride (10 mM) . If potency decreases (toxicity is rescued), the mechanism is lysosomotropism, not reactive metabolites.

Q2: Can I replace the Pyridine nitrogen to reduce CYP inhibition?

  • Answer: Yes. The pyridine nitrogen often coordinates with the heme iron of CYP enzymes. Moving the nitrogen to position 2 or 3 (relative to the diazepane) or switching to a phenyl ring (if solubility permits) often reduces CYP inhibition. However, be aware that removing the pyridine nitrogen will increase the LogP, potentially worsening metabolic clearance.

Q3: Why does the CF3 group matter for off-targets? Can't I just use a Methyl group?

  • Answer: The CF3 group is not just a "fat methyl."[1] It is electron-withdrawing, which lowers the electron density on the pyridine ring. Replacing it with a Methyl group (

    
    ) will make the pyridine more electron-rich and prone to rapid oxidation by CYP enzymes. If you need to reduce lipophilicity, consider a Chlorine (Cl)  or Nitrile (CN)  substituent, which mimic the electronic properties of CF3 but have lower lipophilicity values.
    

References

  • Privileged Scaffolds in Drug Discovery

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses diazepines as privileged structures for GPCRs).
    • Source:

  • hERG Pharmacophore & Mitigation

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug targets for acquired long QT syndrome.
    • Source:

  • Lysosomotropism of Basic Amines

    • Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Lysosomal Impairment. Toxicological Sciences.
    • Source:

  • Diazepane Scaffold Applications (PARP)

    • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.
    • Source:

Sources

purification strategies for 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Purification of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Status: Open Priority: High

Executive Summary & Diagnostic Triage

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane (hereafter referred to as TFMP-DA ) with sufficient purity (>98%) for biological screening.

TFMP-DA presents a classic "Janus" problem in medicinal chemistry purification:

  • Lipophilic Head: The 3-(trifluoromethyl)pyridine ring is electron-deficient and moderately lipophilic.

  • Hydrophilic Tail: The 1,4-diazepane moiety is highly basic and polar, leading to aggressive interaction with silanols.

Common Symptoms & Quick Fixes:

SymptomProbable CauseImmediate Action
Broad/Tailing Peaks on Silica Uncapped silanols interacting with the secondary amine.Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
Co-elution with Starting Material Excess 1,4-diazepane (SM) dragging into the product fraction.Perform a High-pH Aqueous Wash (Protocol A) before chromatography.
Low Recovery from Column Product precipitating or irreversibly binding to acidic silica.Switch to Amine-Functionalized Silica or use Alumina (Basic) .
Hygroscopic Solid/Oil Formation of carbamates from air (CO₂) or retained water.Isolate as a Hydrochloride (HCl) or Oxalate salt (Protocol C).

Strategic Purification Workflows

The following diagrams illustrate the decision logic for purifying TFMP-DA based on your current crude profile.

PurificationStrategy Start Crude Reaction Mixture (TFMP-DA + Excess Diazepane + Salts) Decision1 Is Excess Diazepane Present? Start->Decision1 ProtocolA Protocol A: pH-Controlled Partitioning (Remove Polar SM) Decision1->ProtocolA Yes (Standard) ProtocolB Protocol B: Flash Chromatography (DCM/MeOH/NH4OH on Silica) Decision1->ProtocolB No (Low SM load) CheckPurity Check Purity (LCMS) ProtocolA->CheckPurity CheckPurity->ProtocolB <95% Purity ProtocolC Protocol C: Salt Formation (HCl/Oxalate for Crystallization) CheckPurity->ProtocolC >95% (Need Solid) ProtocolB->ProtocolC Optional Polishing Final Pure TFMP-DA (>98%) ProtocolB->Final ProtocolC->Final

Caption: Logical flow for the isolation of TFMP-DA, prioritizing the removal of excess amine starting material before chromatographic polishing.

Core Protocols

Protocol A: The "Rough Cut" (Removal of Excess 1,4-Diazepane)

Objective: Exploit the LogP difference between the product (LogP ~1.8) and the starting material 1,4-diazepane (LogP ~ -0.6) to avoid column overloading.

Mechanism: 1,4-Diazepane is highly water-soluble. By adjusting the pH to ~12, both amines are neutral, but the lipophilic CF3-pyridine group forces TFMP-DA into the organic layer, while the small, polar diazepane partitions significantly into water.

Steps:

  • Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . (DCM is preferred for solubility).

  • Alkaline Wash: Wash the organic phase 3x with 0.1 M NaOH (pH ~13).

    • Why? High pH ensures the diazepane is free-based but its high polarity keeps it in the aqueous phase.

  • Brine Wash: Wash 1x with saturated NaCl to remove emulsified water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Check TLC (10% MeOH in DCM + 1% NH₄OH). If the baseline spot (diazepane) is gone, proceed to Protocol B or C.

Protocol B: The "Fine Tune" (Flash Chromatography)

Objective: Separate TFMP-DA from non-polar impurities (e.g., unreacted chloropyridine) and oligomers.

Stationary Phase Selection:

  • Standard Silica (SiO₂): Requires mobile phase modifiers.

  • Amine-Bonded Silica (NH-SiO₂): Highly Recommended. Eliminates the need for amine modifiers and prevents tailing.

Mobile Phase System (Standard Silica):

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10:1 Methanol : Ammonium Hydroxide (NH₄OH)

  • Gradient: 0% B to 10% B over 15 CV (Column Volumes).

Technical Insight:

"The addition of ammonium hydroxide is superior to triethylamine (TEA) for this compound. TEA can form persistent adducts with the trifluoromethyl-pyridine system or complicate NMR integration, whereas NH₄OH is volatile and easily removed." [1]

Protocol C: The "Polishing" (Salt Formation)

Objective: Convert the oil/gum into a stable, weighable solid.

Steps:

  • Dissolve the free base TFMP-DA in a minimal amount of Ethanol or Isopropanol .

  • Add 1.1 equivalents of acid:

    • For HCl Salt: Add 1M HCl in Diethyl Ether dropwise.

    • For Oxalate Salt: Add a saturated solution of Oxalic Acid in Ethanol.

  • Crystallization: Cool to 0°C. If no precipitate forms, add Diethyl Ether or Hexane as an antisolvent until turbid.

  • Filtration: Collect solids and dry under vacuum at 40°C.

Troubleshooting FAQs

Q1: My product is streaking across the TLC plate and column. What is happening? A: This is "amine tailing." The secondary amine in the diazepane ring is hydrogen-bonding with the acidic silanols on the silica gel.

  • Fix: Pre-wash your silica column with mobile phase containing 1-2% Triethylamine . Alternatively, switch to Protocol B using MeOH/NH₄OH, which effectively competes for these binding sites.

Q2: I see a double peak in HPLC/LCMS. Is it an isomer? A: Unlikely to be a structural isomer if you started with 4-chloro-3-(trifluoromethyl)pyridine.

  • Possibility A (Rotamers): The bulky CF3 group can restrict rotation around the pyridine-diazepane bond, creating rotamers visible on NMR or slow LC timescales. Run HT-NMR (High-Temp) to confirm coalescence.

  • Possibility B (Carbamate): The secondary amine reacts with atmospheric CO₂ to form a carbamate. Acidify the LCMS sample; if the peak collapses to the main mass, it was a transient carbamate.

Q3: The Buchwald coupling failed; I have black tar. How do I purify? A: Palladium removal is critical before flash chromatography.

  • Step 1: Filter the crude through a pad of Celite .

  • Step 2: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) stirred in the crude solution for 4 hours.

  • Step 3: Proceed to Protocol A . Do not inject crude reaction mixtures containing Pd catalysts directly onto a flash column, as the metal can complex with the diazepane on the column, ruining separation. [2]

Physicochemical Reference Data

PropertyValue (Approx.)Implication for Purification
Molecular Weight 245.24 g/mol Detectable by Low-Res MS (ESI+).
pKa (Diazepane NH) ~9.5 - 10.0Highly basic; requires pH > 11 to keep in organic phase.
pKa (Pyridine N) ~2.5 - 3.0Suppressed by CF3 group; unlikely to protonate unless pH < 2.
LogP 1.5 - 1.9Moderately lipophilic; elutes mid-gradient in Reverse Phase.
UV Max ~260-270 nmPyridine ring provides good UV chromophore.

References

  • Biotage Application Notes . "Strategies for the Purification of Ionizable Organic Amines." Biotage Academy. Available at: [Link]

  • National Institutes of Health (NIH) . "Synthesis and application of trifluoromethylpyridines as a key structural motif." PMC. Available at: [Link]

  • University of Rochester . "Workup Guide: Removing Sticky Reagents." Not Voodoo. Available at: [Link]

For further assistance, please upload your LCMS traces to the secure portal or reply to this ticket.

Technical Support Center: 1,4-Diazepine Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Medicinal Chemistry & Pharmacology Division) Topic: Overcoming Resistance Profiles in 1,4-Diazepine Therapeutics

Welcome to the 1,4-Diazepine Technical Hub

You have reached the Tier 3 Support Desk. We understand that the 1,4-diazepine scaffold is a privileged structure in drug discovery, serving as the backbone for both GABAergic CNS modulators (Benzodiazepines) and DNA-alkylating ADC payloads (Pyrrolobenzodiazepines - PBDs) .

However, "resistance" manifests differently in these two domains.

  • In Oncology (PBDs): Resistance is often binary—driven by SLFN11 downregulation or MDR1 efflux .

  • In CNS (BZDs): Resistance is progressive—manifesting as tolerance via receptor subunit shifts (α1

    
     α4).
    

Select your active support module below based on your specific development bottleneck.

Module A: Oncology & ADC Payloads (PBD Dimers)

Current Status: Critical Escalation Issue: Tumor regression failure in PBD-ADC treated models (Refractory/Relapse).

Root Cause Analysis: The SLFN11 & Efflux Axis

Unlike traditional chemotherapy, PBD dimers (e.g., SG3199, tesirine payloads) function by forming DNA interstrand cross-links. Resistance here is rarely due to target mutation (DNA is the target) but rather the cellular response to that damage or drug extrusion.

  • Primary Failure Mode (Biomarker): Loss of SLFN11 (Schlafen family member 11). SLFN11 acts as a sensor for replication stress caused by PBDs. When SLFN11 is downregulated (via promoter methylation), cells survive DNA cross-linking, leading to resistance [1].

  • Secondary Failure Mode (Transport): Upregulation of ABCC2/ABCG2 transporters. PBD dimers are hydrophobic; without "Efflux Resistance Breaker" (ERB) modifications, they are rapidly pumped out [2].

Troubleshooting Workflow: PBD Resistance
SymptomDiagnostic StepRemediation Strategy
High IC50 in previously sensitive line Step 1: Perform Western Blot for SLFN11 expression. Step 2: Check methylation status of SLFN11 promoter.Strategy: Co-treat with EZH2 inhibitors (e.g., EPZ011989) to reverse histone methylation and restore SLFN11 expression [1].
ADC binds but no cytotoxicity Step 1: Assess lysosomal protease activity (Cathepsin B). Step 2: Measure intracellular payload concentration (LC-MS/MS).Strategy: If intracellular payload is low despite internalization, suspect efflux. Switch to hydrophilic linkers or PEGylated PBDs to reduce P-gp affinity [2].
DNA Damage Response (DDR) active but cell survives Step 1: Comet Assay (Neutral) to verify cross-links. Step 2: Check ATR pathway activation.Strategy: Combine PBD-ADC with an ATR inhibitor (e.g., AZD6738).[1][2] Blocking ATR prevents the repair of PBD-induced replication stress, forcing apoptosis even in resistant cells [1].
Visualization: PBD Resistance Mechanism

PBD_Resistance ADC PBD-ADC Entry Lysosome Lysosomal Cleavage (Cathepsin B) ADC->Lysosome Payload Free PBD Dimer (SG3199) Lysosome->Payload DNA DNA Interstrand Cross-link Payload->DNA Targeting Efflux Efflux Pumps (ABCC2/MDR1) Payload->Efflux Resistance Mode 1 Stall Replication Fork Stall DNA->Stall SLFN11 SLFN11 Sensor Stall->SLFN11 Detection Survival Resistance/Survival Stall->Survival If SLFN11 Absent (Resistance Mode 2) Efflux->Survival Apoptosis Apoptosis (Cell Death) SLFN11->Apoptosis Normal Response

Figure 1: Logic flow of PBD cytotoxicity vs. resistance. Resistance occurs via drug efflux (Mode 1) or silence of the SLFN11 sensor (Mode 2), allowing cells to bypass apoptosis despite DNA damage.

Module B: CNS Therapeutics (Benzodiazepines)

Current Status: Active Investigation Issue: Loss of efficacy (Tolerance) or Sedation masking therapeutic window.

Root Cause Analysis: The Subtype Shift

Classical 1,4-benzodiazepines (e.g., Diazepam) are non-selective Positive Allosteric Modulators (PAMs) binding to α1, α2, α3, and α5 subunits.

  • Tolerance Mechanism: Chronic activation of α1 leads to its internalization and a compensatory upregulation of α4 subunits. α4-containing receptors do not bind classical benzodiazepines, rendering the drug ineffective [3][4].

  • Sedation Barrier: The α1 subunit mediates sedation.[3][4] To treat anxiety or epilepsy without sedation (and thus dose higher to overcome resistance), you must avoid α1 [5].

Troubleshooting Workflow: Overcoming Tolerance
Design ChallengeTechnical SolutionValidation Assay
Drug loses potency after 14 days Shift Scaffold: Move from classical 1,4-BZD to Imidazodiazepines or Bioisosteric C7 analogs . Target: Design for α2/α3 selectivity (Anxiolysis/Anticonvulsant) while sparing α1 (Sedation/Tolerance driver) [5].FLIPR Assay: Transfect HEK293 cells with specific combinations (α1β3γ2 vs α3β3γ2). Measure GABA potentiation. Select compounds with >10-fold efficacy margin for α2/3 over α1.
Sedation limits dosing Modify C7 Position: Replace the Chlorine at C7 with an Ethinyl or Acetylene group. Effect: This steric bulk reduces efficacy at the tight α1 pocket while maintaining binding at α2/3/5 [5].Rotarod Test (Preclinical): Compare ataxia/sedation dose vs. therapeutic dose. A "resistance-proof" candidate should have a wide Therapeutic Index (TI).
MDR1 Efflux in Epilepsy Scaffold Hardening: Refractory epilepsy is often due to P-gp upregulation at the Blood-Brain Barrier (BBB). Remove H-bond donors or lower PSA (Polar Surface Area) to reduce P-gp substrate liability.Caco-2 Permeability: Run bidirectional transport assay +/- Verapamil (P-gp inhibitor) to confirm non-substrate status.
Visualization: The GABA-A Subtype Switch

BZD_Tolerance Chronic Chronic BZD Dosing Alpha1 α1-GABA-A (Sensitive) Chronic->Alpha1 Over-activation Internalization Receptor Internalization Alpha1->Internalization Alpha4 α4-GABA-A (Insensitive) Internalization->Alpha4 Subunit Shift Tolerance Clinical Tolerance (Loss of Efficacy) Alpha4->Tolerance Selective α2/3 Selective PAM (Solution) Selective->Alpha1 Low Affinity/Efficacy Sustained Sustained Efficacy (No Internalization) Selective->Sustained Bypasses α1 Feedback Loop

Figure 2: Mechanism of Acquired Tolerance. Chronic activation of α1 drives the receptor landscape toward α4 (insensitive). α2/3 selective ligands avoid this feedback loop.

Protocol: SLFN11 Rescue Validation (For PBD-ADCs)

Objective: Confirm if resistance in your cell line is SLFN11-dependent and reversible.

Materials:

  • Resistant Cell Line: (e.g., 361-PBDr or patient-derived line).[1]

  • Compounds: PBD-dimer (SG3199), EZH2 Inhibitor (EPZ011989).[5]

  • Readout: CellTiter-Glo (ATP) or Flow Cytometry (Annexin V).

Procedure:

  • Seeding: Plate resistant cells at 3,000 cells/well in 96-well opaque plates.

  • Epigenetic Priming: Treat cells with EPZ011989 (1 µM) for 72 hours prior to PBD exposure. (Crucial: SLFN11 re-expression takes time).

  • PBD Challenge: Add serial dilutions of the PBD payload (0.1 pM - 10 nM).

  • Incubation: Incubate for an additional 96 hours.

  • Analysis: Measure viability.

    • Success Criteria: A left-shift in IC50 (>5-fold) in the Primed vs. Unprimed group confirms SLFN11-dependent resistance [1].

References

  • Mao, S., et al. (2021).[5] Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR .[1][5][6] Molecular Cancer Therapeutics, 20(3), 541–552.[1][6] Link

  • Hartley, J. A., et al. (2018). Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates . UCL Discovery. Link

  • Vinkers, C. H., et al. (2012). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse . Frontiers in Psychiatry. Link

  • Engin, E., et al. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator . Journal of Medicinal Chemistry. Link

  • Cook, J. M., et al. (2022). Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines . Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation & Comparative

The Structure-Activity Relationship of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane Derivatives: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic design of novel chemical entities with optimized pharmacological profiles is a cornerstone of modern therapeutics. The 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane scaffold represents a compelling starting point for the development of central nervous system (CNS) active agents. This guide provides an in-depth analysis of the putative structure-activity relationships (SAR) of this class of compounds, offers a comparative assessment against established alternatives, and details the experimental methodologies required for their evaluation. By synthesizing data from structurally related compounds, this document aims to illuminate a rational path forward for the optimization of this promising chemical series.

Introduction: A Scaffold of CNS Potential

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for optimal spatial presentation of pharmacophoric elements to target proteins. Derivatives of 1,4-diazepane have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects[1][2].

The incorporation of a trifluoromethylpyridine moiety introduces unique and advantageous properties. The trifluoromethyl group is a potent electron-withdrawing group that can significantly modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets[3]. Furthermore, this group is known to enhance metabolic stability and membrane permeability, key attributes for CNS drug candidates[4]. The combination of these two pharmacologically significant moieties in the 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane scaffold suggests a high potential for potent and selective CNS activity, particularly as modulators of G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

Postulated Structure-Activity Relationship (SAR)

While direct experimental data on the SAR of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane derivatives is not extensively published, a rational SAR can be inferred from studies on analogous structures. The following section outlines key structural regions and their likely impact on biological activity.

Key Regions for Modification:
  • Position 1 of the 1,4-Diazepane Ring: The linkage to the trifluoromethylpyridine ring is critical for activity. Modifications at this position are generally not well-tolerated.

  • Position 4 of the 1,4-Diazepane Ring: This position is a prime site for introducing diversity. Substituents at N-4 can modulate potency, selectivity, and pharmacokinetic properties.

  • The 1,4-Diazepane Ring: The seven-membered ring can be modified to alter conformational rigidity. Introduction of substituents or ring fusion can lock the molecule into a more bioactive conformation.

  • The Pyridine Ring: The position of the trifluoromethyl group is crucial. Bioisosteric replacement of the -CF3 group can be explored to fine-tune electronic properties and target engagement.

SAR_Hypothesis cluster_scaffold 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane Scaffold cluster_modifications Potential Modification Sites & Their Hypothesized Impact scaffold scaffold N4_sub N-4 Substitution (Alkyl, Aryl, etc.) N4_sub->scaffold Modulates Potency & Selectivity Diazepane_ring Diazepane Ring (Conformational Restriction) Diazepane_ring->scaffold Enhances Bioactive Conformation Pyridine_ring Pyridine Ring (Bioisosteric Replacement of -CF3) Pyridine_ring->scaffold Fine-tunes Electronics CF3_group Trifluoromethyl Group (Potency & Metabolic Stability) CF3_group->scaffold Critical for Activity

Caption: Postulated key modification sites on the 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane scaffold.

Comparative Analysis: Benchmarking Against Known CNS Agents

Given the structural motifs present in the target scaffold, it is plausible that these derivatives will exhibit activity at dopamine D2 and/or serotonin 5-HT2A receptors, which are well-established targets for antipsychotic medications[5][6]. A comparative analysis against known inhibitors of these receptors provides a framework for evaluating the potential of this novel chemical series.

Compound Class Target(s) Key Structural Features Known Examples Potential Advantages of Target Scaffold
Typical Antipsychotics Primarily D2 AntagonistsPhenothiazine, ButyrophenoneHaloperidol, Chlorpromazine[7]Potentially improved side effect profile due to mixed D2/5-HT2A antagonism.
Atypical Antipsychotics D2 and 5-HT2A AntagonistsDiverse Heterocyclic ScaffoldsRisperidone, Olanzapine, Quetiapine[8][9][10]The unique trifluoromethylpyridine moiety may offer novel selectivity and improved metabolic stability.
1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane Derivatives (Hypothetical) D2 and/or 5-HT2A Antagonists/ModulatorsPyridinyl-diazepane core with trifluoromethyl substitutionNovelThe combination of a flexible diazepane linker and a strongly electron-withdrawing pyridine substituent could lead to high potency and unique receptor interaction profiles.

Experimental Protocols for Target Validation and SAR Elucidation

To empirically determine the biological activity and delineate the SAR of novel 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane derivatives, a systematic experimental workflow is essential. The following protocols provide a robust framework for initial screening and subsequent characterization.

Radioligand Binding Assays for GPCRs

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12]

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing human D2 or 5-HT2A receptors.

  • Radioligand: [3H]-Spiperone (for D2) or [3H]-Ketanserin (for 5-HT2A).

  • Test compounds (1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane derivatives).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Binding Buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and the test compound dilutions.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

GPCR_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents assay_setup Set up 96-well Plate (Buffer, Radioligand, Compound) prepare_reagents->assay_setup initiate_reaction Add Membranes & Incubate assay_setup->initiate_reaction filtration Rapid Filtration & Washing initiate_reaction->filtration quantification Scintillation Counting filtration->quantification data_analysis Calculate Ki (Cheng-Prusoff) quantification->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

Functional Assays

Following the determination of binding affinity, functional assays are crucial to characterize the pharmacological nature of the compounds (i.e., agonist, antagonist, or inverse agonist).

Objective: To assess the functional activity of test compounds at D2 and 5-HT2A receptors.

Methodology: A common approach is to measure the modulation of second messenger levels, such as cyclic AMP (cAMP) for D2 receptors (which are typically Gi-coupled) or inositol phosphate (IP1) accumulation for 5-HT2A receptors (which are Gq-coupled)[13]. Commercially available kits utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) provide a high-throughput-compatible format for these measurements.

Future Perspectives

The 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane scaffold holds considerable promise for the development of novel CNS therapeutics. The systematic exploration of the SAR, guided by the principles outlined in this guide, will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties. Further investigations into the functional activity of these compounds and their in vivo efficacy in relevant animal models of CNS disorders will be critical next steps in translating the potential of this chemical series into clinically viable drug candidates. The strategic application of modern drug discovery principles, including structure-based drug design and predictive ADMET modeling, will undoubtedly accelerate the journey of these promising derivatives from the laboratory to the clinic.

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. (2010). Bioorganic & Medicinal Chemistry Letters, 20(21), 6294-6298. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Mini-Reviews in Medicinal Chemistry, 20(1), 4-23. [Link]

  • Serotonin 5-HT2A receptor antagonist. Wikipedia. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 1-16. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (2015). ACS Medicinal Chemistry Letters, 6(11), 1118-1123. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (2017). Indian Journal of Pharmaceutical Sciences, 79(4), 576-585. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2022). RSC Medicinal Chemistry, 13(10), 1234-1239. [Link]

  • D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. (2024). Synapse. [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. (2022). REPROCELL. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). STAR Protocols, 2(2), 100508. [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. (2021). Pharmacological Reviews, 73(3), 1158-1193. [Link]

  • Dopamine antagonist. Wikipedia. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(3), 253-267. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6569. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Dissertation, LMU München: Faculty of Chemistry and Pharmacy. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. ResearchGate. [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6569. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 126-132. [Link]

  • Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. (1997). The Journal of Organic Chemistry, 62(10), 3219-3226. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals, 14(3), 239. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Mini-Reviews in Medicinal Chemistry, 20(1), 4-23. [Link]

Sources

Optimizing the Pharmacophore: A Comparative Analysis of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping the "Flatland"

In modern medicinal chemistry, the transition from sp²-rich, flat molecules to those with greater three-dimensional complexity is a proven strategy for improving selectivity and solubility. This guide provides a head-to-head technical comparison of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane (hereafter TFP-Diazepane ) against its primary structural analogs: the rigid Piperazine derivative and the non-fluorinated Pyridyl-Diazepane .

The Core Argument: While piperazine analogs are the industry standard for linking aryl systems, TFP-Diazepane offers two distinct advantages:

  • Conformational Entropy: The 7-membered diazepane ring provides a "wobble" factor, allowing the terminal amine to sample binding vectors inaccessible to the rigid piperazine chair conformation.

  • Electronic Modulation: The adjacent trifluoromethyl (

    
    ) group on the pyridine ring serves as a metabolic blocker and an electron-withdrawing group (EWG), activating the ring for synthesis while modulating the pKa of the coupled amine.
    

Head-to-Head Physicochemical Profile[1][2]

The following table contrasts TFP-Diazepane with its closest medicinal chemistry competitors. Data represents calculated consensus values relevant to Lead Optimization.

FeatureSubject: TFP-Diazepane Comparator A: TFP-Piperazine Comparator B: Pyridyl-Diazepane
Structure 7-membered ring +

-Pyridine
6-membered ring +

-Pyridine
7-membered ring + Pyridine (No

)
Formula



Conformational State Flexible (Twist-chair/boat)Rigid (Chair)Flexible
ClogP (Est.) ~1.8 - 2.1~1.5 - 1.8~0.9 - 1.2
Basicity (pKa of distal N) ~9.2 - 9.5~8.8 - 9.1~9.6 - 9.8
Metabolic Stability High (

blocks P450 oxidation at C3)
High Low (Pyridine ring vulnerable)
Primary Utility Exploring novel IP space; Induced-fit bindingStandard linker; High affinity (rigid)Control compound; Solubility enhancer
Analysis of the Data[2][3][4][5][6][7][8][9][10][11][12][13]
  • Lipophilicity vs. Solubility: TFP-Diazepane is more lipophilic (higher ClogP) than the piperazine analog due to the extra methylene (

    
    ) group. However, the 7-membered ring disrupts planar stacking, often resulting in unexpectedly high aqueous solubility compared to flat aromatic systems.
    
  • The

    
     Effect:  Comparing the Subject to Comparator B, the 
    
    
    
    group lowers the pKa of the pyridine nitrogen significantly, reducing the risk of non-specific binding (e.g., hERG channel inhibition), while protecting the metabolically labile C3 position.

Structural Biology & Mechanism of Action

To understand why a researcher would select the diazepane over the piperazine, one must visualize the "Vector Sweep." The piperazine ring locks substituents into a specific vector (usually 180° or 60°). The diazepane ring, existing in dynamic equilibrium between twist-chair and twist-boat forms, allows the distal nitrogen to "scan" a cone of space to find optimal hydrogen bond acceptors in the target protein.

Visualization: The Vector Sweep Hypothesis

VectorSweep cluster_0 Comparator A: Piperazine (Rigid) cluster_1 Subject: TFP-Diazepane (Flexible) Target Target Protein Binding Pocket Pip Piperazine Scaffold (Locked Chair) VectorA Fixed Vector (Misses H-bond) Pip->VectorA VectorA->Target No Interaction Diaz Diazepane Scaffold (Twist-Chair/Boat) VectorB Dynamic Vector Scan (Finds H-bond) Diaz->VectorB VectorB->Target Induced Fit High Affinity

Figure 1: Comparative binding mechanics. The diazepane scaffold allows for an "induced fit" mechanism, potentially accessing binding interactions that the rigid piperazine analog cannot reach.

Synthesis Protocol: The Advantage

The synthesis of TFP-Diazepane is a self-validating protocol relying on Nucleophilic Aromatic Substitution (


). The 

group is critical here: it acts as an electron-withdrawing activator, making the 4-chloropyridine species highly reactive toward the homopiperazine nucleophile.
Experimental Workflow

Reagents:

  • Substrate: 4-Chloro-3-(trifluoromethyl)pyridine (CAS: 175277-03-9 equivalent precursor).

  • Nucleophile: Homopiperazine (1,4-Diazepane).

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (MeCN) or NMP (for difficult cases).

Step-by-Step Protocol:

  • Charge: In a reaction vessel, dissolve 4-Chloro-3-(trifluoromethyl)pyridine (1.0 eq) in MeCN (10 vol).

  • Addition: Add

    
     (2.5 eq) followed by Homopiperazine (1.5 eq). Note: Excess amine prevents bis-arylation.
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by LCMS.
    
    • Checkpoint: The

      
       group activates the ring; if conversion is slow (<50% at 2h), switch solvent to DMSO and heat to 
      
      
      
      .
  • Workup: Cool to RT. Dilute with water (20 vol) and extract with Ethyl Acetate.

  • Purification: The product is a secondary amine. Purify via Strong Cation Exchange (SCX) cartridge to remove non-basic impurities, or standard silica chromatography (

    
    ).
    
Synthesis Logic Diagram

SynthesisFlow Start Start: 4-Chloro-3-(trifluoromethyl)pyridine Reagents Add Homopiperazine (1.5 eq) + K2CO3 (2.5 eq) Start->Reagents Condition Reflux in MeCN (80°C) Reagents->Condition Check LCMS Checkpoint: Is SM consumed? Condition->Check AltCondition Switch to DMSO @ 100°C (SNAr Activation) Check->AltCondition No (Low Conversion) Workup Aq. Workup & SCX Purification Check->Workup Yes AltCondition->Workup Product Product: TFP-Diazepane Workup->Product

Figure 2: Decision tree for the synthesis of TFP-Diazepane via SNAr, highlighting the critical solvent switch for activation.

Experimental Validation: Metabolic Stability

To prove the superiority of the TFP-Diazepane over the non-fluorinated analog (Comparator B), a Microsomal Stability Assay is required.

Protocol:

  • Incubate

    
     of test compound with human liver microsomes (HLM) and NADPH regeneration system at 
    
    
    
    .
  • Sample at

    
     min.
    
  • Quench with cold Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

Expected Outcome:

  • TFP-Diazepane: High stability (

    
     min). The 
    
    
    
    blocks oxidation at the electron-deficient pyridine ring.
  • Pyridyl-Diazepane (Comparator B): Moderate/Low stability. The pyridine ring is susceptible to N-oxidation or hydroxylation without the blocking group.

References

  • Vertex Pharmaceuticals. (2014). Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists.[1][2] Journal of Medicinal Chemistry.

  • Royal Society of Chemistry. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds.[3][4] Organic & Biomolecular Chemistry.[4][2][5]

  • National Institutes of Health (NIH). (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.[6] PMC.

  • BenchChem. (2025).[7] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

  • Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.[8][9][10] Beilstein Journal of Organic Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane is a complex molecule featuring a trifluoromethylated pyridine ring and a diazepane moiety. Due to the absence of a dedicated SDS, a conservative approach to hazard assessment is essential. Analysis of related compounds provides critical insights:

  • Halogenated Pyridine Core: The trifluoromethyl group and the pyridine ring suggest potential for toxicity. Similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, are known to be harmful if swallowed or inhaled and can cause severe skin burns.[1] Upon combustion, these compounds can release highly toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases.[1][2]

  • 1,4-Diazepane Ring: Diazepine derivatives are a class of compounds known for their diverse biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[3][4][5] The presence of this ring system warrants careful handling due to its potential bioactivity.

  • Overall Hazard Profile: Based on the structural components, 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane should be treated as a hazardous substance. A positional isomer, 1-[3-(Trifluoromethyl)-2-pyridinyl]-1,4-diazepane, is classified under Storage Class 6.1C, indicating it is a combustible, acutely toxic (Category 3) compound or causes chronic effects.[6] Therefore, it is prudent to assume that 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane possesses similar hazardous properties.

Table 1: Inferred Hazard Classification and Precautionary Measures

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Likely harmful if swallowed, in contact with skin, or if inhaled.[1][7]Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Potential to cause skin irritation or severe burns.[1][8]Wear protective gloves and clothing.
Eye Damage/Irritation Potential to cause serious eye irritation or damage.[1][8]Wear eye protection.
Combustibility May be a combustible solid.[6]Keep away from heat, sparks, and open flames.
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Should not be released into the environment.[9]Do not dispose of down the drain or in regular trash.
Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[11] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[10]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or suit should be considered.[10]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][11]

  • Collect and Package: Carefully sweep or scoop the absorbed material into a designated, sealable, and appropriately labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane must be carried out in strict accordance with local, state, and federal regulations for hazardous waste.[2][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

Step 1: Waste Identification and Segregation

  • Classify 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane as a halogenated organic hazardous waste .[13][14]

  • Maintain a dedicated, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, weighing paper).[14]

  • Do not mix with non-halogenated waste streams to ensure proper final disposal.[14]

Step 2: Containerization

  • Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical.[12][14]

  • Attach a completed hazardous waste label to the container before adding the first drop of waste.[14][15] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane"

    • The accumulation start date

    • The associated hazards (e.g., Toxic, Combustible)

Step 3: Disposal of Empty Containers

  • Thoroughly empty the original container of all contents.[15]

  • The first rinse of the container with a suitable solvent (e.g., acetone, methanol) must be collected and disposed of as hazardous waste.[15]

  • For containers of highly toxic chemicals (a conservative assumption for this compound), the first three rinses must be collected as hazardous waste.[15]

  • After proper rinsing and air-drying, the container can be disposed of according to institutional policies, which may include defacing the label and placing it in the regular trash.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[9][16]

  • The primary recommended method of disposal for halogenated organic compounds is incineration in a licensed facility equipped with scrubbers to neutralize the resulting acidic gases (HF and HCl).[17][18]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane.

DisposalWorkflow Disposal Workflow for 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane start Start: Handling of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Always fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generation Generation of Waste: - Unused Compound - Contaminated Materials - Rinsate fume_hood->waste_generation During Experiment spill Spill Occurs fume_hood->spill waste_classification Classify as: 'Halogenated Organic Hazardous Waste' waste_generation->waste_classification waste_container Use Designated, Labeled, and Sealed Container waste_classification->waste_container final_disposal Arrange for Disposal via EHS or Licensed Contractor waste_container->final_disposal Container is Full or Experiment is Complete spill_procedure Follow Spill Protocol: 1. Evacuate & Secure 2. Absorb with Inert Material 3. Collect in Waste Container spill->spill_procedure spill_procedure->waste_container Collected Spill Debris incineration Recommended Disposal Method: High-Temperature Incineration final_disposal->incineration end End: Safe and Compliant Disposal incineration->end

Sources

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